DBCO-PEG1-NH-Boc
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
tert-butyl N-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N3O5/c1-28(2,3)36-27(34)30-17-19-35-18-16-29-25(32)14-15-26(33)31-20-23-10-5-4-8-21(23)12-13-22-9-6-7-11-24(22)31/h4-11H,14-20H2,1-3H3,(H,29,32)(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCZDGHHGDLMRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to DBCO-PEG1-NH-Boc: A Core Component in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
DBCO-PEG1-NH-Boc is a heterobifunctional linker molecule integral to the fields of bioconjugation, drug delivery, and proteomics. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and applications, with a focus on its role in copper-free click chemistry and the development of advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols, quantitative data, and visual diagrams of key processes are presented to facilitate its effective utilization in research and development.
Introduction
This compound, with the chemical formula C28H33N3O5, is a versatile chemical tool that features three key functional components: a dibenzocyclooctyne (DBCO) group, a single polyethylene (B3416737) glycol (PEG) unit, and a Boc-protected amine (NH-Boc).[1][2] The DBCO moiety is a sterically strained alkyne that readily participates in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a highly efficient and bioorthogonal "click" reaction that does not require a cytotoxic copper catalyst.[3][4] The short PEG spacer enhances aqueous solubility and provides a flexible linkage, while the Boc-protected amine offers a latent reactive site for subsequent conjugation following deprotection.[5] These features make this compound a valuable reagent for the precise construction of complex biomolecular conjugates.
Physicochemical and Handling Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| Chemical Formula | C28H33N3O5 | |
| Molecular Weight | ~491.6 g/mol | |
| Purity | ≥95% | |
| CAS Number | 2364591-77-3 | |
| Appearance | Solid | N/A |
| Solubility | Soluble in DMSO, DCM, DMF | |
| Storage Conditions | -20°C, desiccated |
Synthesis of this compound
Proposed Synthetic Pathway
The synthesis can be conceptualized as a two-step process:
-
Activation of DBCO: A DBCO derivative with a carboxylic acid or another reactive group is activated, for example, as an N-hydroxysuccinimide (NHS) ester.
-
Amide Bond Formation: The activated DBCO-NHS ester is then reacted with a mono-Boc-protected diamine with a single PEG unit, such as N-Boc-1,2-diaminoethane, to form the final product via a stable amide bond.
Representative Experimental Protocol: Amide Coupling
This protocol is a representative method based on standard procedures for amide bond formation between an NHS ester and a primary amine.
Materials:
-
DBCO-NHS ester
-
N-Boc-1,2-diaminoethane
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve DBCO-NHS ester (1.0 equivalent) in anhydrous DMF.
-
In a separate flask, dissolve N-Boc-1,2-diaminoethane (1.1 equivalents) in anhydrous DMF and add TEA or DIPEA (2.0 equivalents).
-
Slowly add the DBCO-NHS ester solution to the amine solution with stirring under an inert atmosphere (e.g., argon or nitrogen).
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford the pure this compound.
Core Application: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The primary utility of this compound lies in its ability to participate in SPAAC, or copper-free click chemistry. This reaction is characterized by its high efficiency, specificity, and biocompatibility, making it ideal for conjugating molecules in complex biological environments.
Reaction Kinetics
The reaction between DBCO and an azide (B81097) is a second-order reaction. While specific kinetic data for this compound is not extensively published, the second-order rate constants for DBCO derivatives with azides are generally in the range of 0.1 to 2.0 M⁻¹s⁻¹. Studies have shown that the presence and length of a PEG linker can influence the reaction rate, with some PEG linkers enhancing the kinetics by increasing the distance between the reactive moiety and a bulky conjugation partner, thereby reducing steric hindrance.
| Parameter | Value Range | Conditions | Reference(s) |
| Second-Order Rate Constant (k₂) | 0.1 - 2.0 M⁻¹s⁻¹ | Varies with azide and solvent | |
| DBCO with Benzyl Azide | 0.24 M⁻¹s⁻¹ | CH₃CN:H₂O (3:1) | |
| DBCO with Phenyl Azide | 0.033 M⁻¹s⁻¹ | CH₃CN:H₂O (3:1) | |
| Reaction Time | 2 - 12 hours | Room temperature or 4°C |
Experimental Protocol: General SPAAC Bioconjugation
This protocol outlines a general procedure for conjugating a DBCO-functionalized molecule (after deprotection of the Boc group, if necessary) to an azide-modified biomolecule.
Materials:
-
DBCO-PEG1-NH2 (deprotected linker)
-
Azide-modified biomolecule (e.g., protein, peptide, or nucleic acid)
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Anhydrous DMSO or DMF (if needed to dissolve the DBCO-linker)
Procedure:
-
Prepare the DBCO-PEG1-NH2 in a minimal amount of anhydrous DMSO or DMF if it is not readily soluble in the reaction buffer.
-
Prepare the azide-containing biomolecule in the reaction buffer.
-
Add the DBCO-linker solution to the azide-containing biomolecule solution. A molar excess of the DBCO-linker (typically 1.5 to 3-fold) is often used to ensure complete reaction with the azide.
-
Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C overnight. The reaction progress can be monitored by following the decrease in the characteristic UV absorbance of the DBCO group at approximately 309 nm.
-
Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or affinity chromatography to remove unreacted reagents.
Application in PROTAC Development
This compound and similar DBCO-PEG linkers are increasingly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.
Role of this compound in PROTAC Synthesis
The modular nature of this compound makes it an excellent building block for PROTACs. Typically, a PROTAC consists of a POI-binding ligand, an E3 ligase-binding ligand, and a linker connecting them. The DBCO group allows for the efficient and bioorthogonal attachment of one of the ligands (which has been functionalized with an azide), while the protected amine can be deprotected to react with the other ligand.
Signaling Pathway: PROTAC Mechanism of Action
The following diagram illustrates the catalytic mechanism by which a PROTAC induces the degradation of a target protein.
Experimental Workflow: PROTAC Synthesis
The following is a representative workflow for the synthesis of a PROTAC using a DBCO-PEG linker.
Conclusion
This compound is a powerful and versatile chemical tool with significant applications in bioconjugation and drug discovery. Its key attributes, including the bioorthogonal reactivity of the DBCO group, the solubility-enhancing properties of the PEG spacer, and the versatility of the protected amine, make it an invaluable component in the construction of complex molecular architectures. This guide has provided a detailed overview of its properties, a plausible synthetic route, and its application in SPAAC and PROTAC development, complete with experimental protocols and visual diagrams to aid researchers in its effective implementation. As the demand for more precise and potent bioconjugates and targeted therapeutics continues to grow, the importance of well-defined linkers like this compound will undoubtedly increase.
References
An In-depth Technical Guide to DBCO-PEG1-NH-Boc: Structure, Properties, and Applications
This technical guide provides a comprehensive overview of the heterobifunctional linker, DBCO-PEG1-NH-Boc, tailored for researchers, scientists, and drug development professionals. This document delves into its chemical structure, physicochemical properties, and its critical role in bioconjugation and the development of novel therapeutics, such as Proteolysis Targeting Chimeras (PROTACs).
Core Structure and Properties
This compound is a versatile molecule composed of three key functional components: a Dibenzocyclooctyne (DBCO) group, a single polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected amine. This unique architecture enables a wide range of applications in bioconjugation and drug delivery.[1]
The DBCO moiety is a strained alkyne that readily participates in copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-containing molecules.[2] This reaction is bioorthogonal, meaning it can proceed efficiently within a biological environment without interfering with native biochemical processes. The PEG linker enhances the hydrophilicity and biocompatibility of the molecule, while the Boc (tert-butyloxycarbonyl) protecting group allows for the controlled deprotection of the terminal amine for subsequent conjugation steps.[1]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C28H33N3O5 | [3] |
| Molecular Weight | 491.59 g/mol | [4] |
| CAS Number | 2364591-77-3 | |
| Purity | ≥95% - >96% | |
| Solubility | Soluble in DMSO, DCM, DMF | |
| Appearance | White to off-white solid | |
| Storage | -20°C, protect from light |
Synthesis and Functionalization
The following diagram illustrates a plausible synthetic workflow for creating a functional bioconjugate using this compound.
Experimental Protocols
The utility of this compound is realized through its application in bioconjugation. Below are detailed methodologies for key experiments involving this linker.
General Protocol for Boc Deprotection
The removal of the Boc protecting group is a critical step to liberate the primary amine for subsequent conjugation.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Nitrogen or Argon source
-
Rotary evaporator
Procedure:
-
Dissolve this compound in a minimal amount of DCM.
-
Add TFA to the solution (typically 20-50% v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
The resulting deprotected compound, DBCO-PEG1-NH2, can be used directly in the next step or purified further if necessary.
Protocol for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol outlines the copper-free click chemistry reaction between the deprotected DBCO-PEG1-NH2 and an azide-containing molecule.
Materials:
-
Deprotected DBCO-PEG1-NH2
-
Azide-functionalized molecule of interest (e.g., a protein, peptide, or small molecule)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4 (for biological applications)
Procedure:
-
Dissolve the deprotected DBCO-PEG1-NH2 in an appropriate solvent (DMF or DMSO).
-
In a separate vial, dissolve the azide-containing molecule in a compatible solvent. For biological molecules, this is often an aqueous buffer like PBS.
-
Add the DBCO-PEG1-NH2 solution to the azide-containing molecule solution. A molar excess of the DBCO-linker may be used to ensure complete reaction with the azide.
-
Allow the reaction to proceed at room temperature for 4-12 hours. The reaction can also be performed at 4°C for an extended period (e.g., overnight) for sensitive biomolecules.
-
Monitor the reaction progress by an appropriate analytical technique such as LC-MS or SDS-PAGE for protein conjugations.
-
Purify the final conjugate using a suitable method, such as High-Performance Liquid Chromatography (HPLC) or size-exclusion chromatography.
Applications in PROTAC Development
This compound is a valuable tool in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The this compound linker serves to connect the target-binding ligand (warhead) to the E3 ligase ligand.
The following diagram illustrates the workflow for synthesizing a PROTAC using this compound.
References
An In-Depth Technical Guide to the Mechanism and Application of DBCO-PEG1-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the bifunctional linker, DBCO-PEG1-NH-Boc, detailing its mechanism of action, and providing practical guidance for its application in bioconjugation and related fields.
Core Concepts: Understanding the Components
This compound is a heterobifunctional crosslinker composed of three key moieties, each contributing a specific function to this versatile molecule.
-
DBCO (Dibenzocyclooctyne): The engine of the copper-free click chemistry reaction. DBCO is a strained cyclic alkyne that readily and specifically reacts with azide-functionalized molecules through a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[][2] This reaction is bioorthogonal, meaning it proceeds with high efficiency under physiological conditions (neutral pH, aqueous environment) without interfering with native biological processes.[3] The result is a stable triazole linkage.[3] The inherent ring strain of the cyclooctyne (B158145) ring is the driving force behind this catalyst-free reaction.[2]
-
PEG1 (Polyethylene Glycol, n=1): A short, hydrophilic spacer. The single polyethylene (B3416737) glycol unit enhances the solubility of the molecule in aqueous buffers, a critical feature for bioconjugation reactions. The PEG linker also provides flexibility and reduces steric hindrance, which can improve the efficiency of the conjugation process.
-
NH-Boc (Boc-protected Amine): A latent reactive site. The primary amine is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under a wide range of conditions, including the SPAAC reaction. It can be selectively removed under acidic conditions, typically with trifluoroacetic acid (TFA), to expose the primary amine. This newly liberated amine can then be used for subsequent conjugation reactions, for example, with N-hydroxysuccinimide (NHS) esters or through carbodiimide-mediated coupling to carboxylic acids.
Mechanism of Action: A Two-Step Orthogonal Conjugation Strategy
The utility of this compound lies in its ability to facilitate sequential, orthogonal conjugations. This allows for the precise and controlled assembly of complex biomolecular structures.
Step 1: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The first step involves the reaction of the DBCO group with an azide-modified molecule. This reaction is highly specific and proceeds rapidly without the need for a cytotoxic copper catalyst.
Step 2: Boc Deprotection and Amine-Reactive Conjugation
Following the SPAAC reaction, the Boc protecting group is removed from the terminal amine using a strong acid like TFA. This reveals a primary amine, which can then be reacted with a second molecule containing an amine-reactive functional group.
Below is a DOT script visualizing the overall workflow.
Quantitative Data
The efficiency of the conjugation and deprotection steps is critical for the successful application of this compound. The following tables summarize key quantitative parameters.
| Parameter | Value | Notes |
| Reaction Kinetics (SPAAC) | The reaction rate of DBCO with azides is influenced by the specific azide (B81097) and the reaction conditions. | |
| Second-Order Rate Constant (k₂) | ~1.9 M⁻¹·s⁻¹ | This value is for the reaction of a chlorosydnone with a DBCO derivative, which is a comparable bioorthogonal click reaction and provides a good estimate for the speed of the SPAAC reaction. |
| Yields | Yields are highly dependent on the specific molecules being conjugated and the purification methods employed. | |
| SPAAC Conjugation Yield | Generally high, often >90% | With optimized conditions and purification, near-quantitative yields can be achieved. |
| Boc Deprotection Yield | Typically >90% | The deprotection of Boc groups with strong acids like TFA is a very efficient reaction. |
| Protein Recovery | >85% | This is a typical recovery rate after purification of a DBCO-conjugated protein using a desalting spin column. |
Experimental Protocols
The following are detailed methodologies for the key experimental steps involving this compound.
Protocol for SPAAC Conjugation of an Azide-Modified Protein with this compound
This protocol describes the conjugation of an azide-containing protein to this compound.
Materials:
-
Azide-modified protein
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Spin desalting columns
Procedure:
-
Protein Preparation: Dissolve the azide-modified protein in PBS at a concentration of 1-5 mg/mL.
-
This compound Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO should not exceed 10% (v/v).
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove the unreacted this compound using a spin desalting column according to the manufacturer's protocol.
Protocol for Boc Deprotection of the Conjugate
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Materials:
-
Boc-protected conjugate from the previous step
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolution: Dissolve the Boc-protected conjugate in DCM.
-
Deprotection Reaction: Add TFA to the solution to a final concentration of 20-50% (v/v). Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by an appropriate method (e.g., LC-MS).
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected conjugate.
-
Protocol for Amine Coupling of the Deprotected Conjugate with an NHS-Ester
This protocol describes the final conjugation step of the deprotected, amine-containing conjugate with an NHS-ester modified molecule.
Materials:
-
Deprotected conjugate with a free amine
-
NHS-ester modified molecule
-
Amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Preparation of Reactants:
-
Dissolve the deprotected conjugate in the amine-free buffer.
-
Dissolve the NHS-ester modified molecule in an appropriate solvent (e.g., DMSO).
-
-
Conjugation Reaction: Add the NHS-ester solution to the deprotected conjugate solution at a 5-10 fold molar excess.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove unreacted reagents.
Visualizing Experimental Workflows
The following DOT script provides a visual representation of a typical experimental workflow for creating an antibody-drug conjugate (ADC) using this compound.
References
An In-depth Technical Guide to Copper-Free Click Chemistry with DBCO Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of copper-free click chemistry, focusing on the application of Dibenzocyclooctyne (DBCO) linkers. It details the underlying chemical principles, experimental protocols, and applications in bioconjugation and therapeutic development, offering a technical resource for professionals in the field.
Introduction to Copper-Free Click Chemistry and DBCO Linkers
Copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), has become an indispensable tool in chemical biology, drug discovery, and materials science.[1] This bioorthogonal reaction enables the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2][3] The reaction is driven by the high ring strain of a cyclooctyne (B158145), which reacts specifically and spontaneously with an azide-functionalized molecule to form a stable triazole linkage.[]
At the forefront of this technology are DBCO linkers. DBCO is a strained cyclooctyne that exhibits high reactivity and stability, making it ideal for a wide range of bioconjugation applications. Its key advantages include:
-
Biocompatibility: The reaction proceeds efficiently in aqueous buffers and within living systems without the need for a toxic copper catalyst.
-
Bioorthogonality: DBCO and azide (B81097) groups are abiotic and do not react with naturally occurring functional groups in biological systems, ensuring high specificity.
-
Fast Reaction Kinetics: The inherent strain of the DBCO ring leads to rapid reaction rates, even at low concentrations.
-
High Efficiency and Yield: The SPAAC reaction with DBCO often proceeds to completion, resulting in high yields of the desired conjugate.
-
Stability: The resulting triazole linkage is highly stable under physiological conditions.
DBCO is often incorporated into heterobifunctional linkers, which may include a polyethylene (B3416737) glycol (PEG) spacer to enhance hydrophilicity and reduce steric hindrance, and a reactive group (e.g., NHS ester, maleimide) for attachment to biomolecules.
The Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The SPAAC reaction is a [3+2] cycloaddition between a strained cyclooctyne (the dipolarophile), such as DBCO, and an azide (the 1,3-dipole). The high ring strain of the cyclooctyne significantly lowers the activation energy of the reaction, allowing it to proceed spontaneously under physiological conditions.
Quantitative Data for DBCO Linkers in Copper-Free Click Chemistry
The efficiency of SPAAC reactions is influenced by factors such as the specific cyclooctyne used, the azide reaction partner, solvent conditions, and temperature. The following tables summarize key quantitative data for DBCO linkers to inform experimental design.
Table 1: General Reaction Parameters for DBCO Bioconjugation
| Parameter | Typical Value/Range | Conditions | Source(s) |
| Molar Excess (DBCO-NHS ester to Antibody) | 5-30 fold | Room Temperature, 30-60 min | |
| Molar Excess (Azide-modified molecule to DBCO-Antibody) | 1.5-4 fold | 4°C to 37°C, 2-24 hours | |
| Reaction Time (SPAAC) | < 5 min to overnight | Dependent on concentration and reactants | |
| Optimal pH | 7.0 - 9.0 | Aqueous buffer (e.g., PBS) | |
| DBCO Stability (on IgG) | ~3-5% loss of reactivity | 4 weeks at 4°C or -20°C |
Table 2: Comparative Second-Order Rate Constants of Cyclooctynes with Benzyl Azide
| Cyclooctyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Source(s) |
| DBCO | ~0.1 - 1.0 | |
| BCN | ~0.01 - 0.1 | |
| DIFO | 0.076 | |
| BARAC | > 1.0 |
Experimental Protocols
This section provides detailed methodologies for key experiments involving DBCO linkers.
Protocol 1: Labeling of an Amine-Containing Protein (e.g., Antibody) with a DBCO-NHS Ester
This protocol describes the general steps for conjugating a DBCO-NHS ester to a protein via its primary amines.
Materials:
-
Protein solution (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-7.5)
-
DBCO-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Reagent Preparation: Prepare a fresh stock solution of the DBCO-NHS ester (e.g., 10 mM) in anhydrous DMSO or DMF.
-
Protein Preparation: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the DBCO-NHS ester solution to the protein solution. The final concentration of the organic solvent should be kept low (e.g., <20%) to avoid protein denaturation.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.
-
Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature to quench any unreacted NHS ester.
-
Purification: Remove excess, unreacted DBCO-NHS ester using a desalting column equilibrated with the desired storage buffer.
-
Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance of the protein (e.g., at 280 nm) and the DBCO group (around 309 nm).
Protocol 2: Copper-Free Click Chemistry Reaction with DBCO-Labeled Protein and Azide-Modified Molecule
This protocol describes the reaction between the DBCO-labeled protein and an azide-functionalized molecule.
Materials:
-
DBCO-labeled protein
-
Azide-functionalized molecule
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup: Mix the DBCO-labeled protein with the azide-modified molecule in the reaction buffer. A 1.5 to 4-fold molar excess of the lower abundance component is recommended.
-
Incubation: Incubate the reaction for 4-12 hours at room temperature or 12-24 hours at 4°C with gentle mixing. Reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
Purification: Remove the excess azide-containing molecule and any unreacted starting materials using an appropriate purification method, such as size-exclusion chromatography or dialysis.
-
Storage: Store the purified conjugate under appropriate conditions, typically at 4°C or frozen at -20°C or -80°C.
Protocol 3: Live Cell Labeling with DBCO-Functionalized Probes
This protocol outlines the general steps for labeling azide-modified live cells.
Materials:
-
Azide-metabolically labeled cells
-
DBCO-functionalized detection reagent (e.g., DBCO-fluorophore)
-
Live cell imaging buffer or growth medium
-
PBS
Procedure:
-
Cell Preparation: Wash the azide-metabolically labeled cells twice with pre-warmed PBS or live cell imaging buffer.
-
Labeling: Dilute the DBCO-functionalized detection reagent in the imaging buffer or growth media to the desired final concentration (e.g., 1-15 µM).
-
Incubation: Add the DBCO-reagent solution to the cells and incubate for 1-2 hours at 37°C in a CO2 incubator.
-
Washing: Remove the labeling solution and wash the cells three times with pre-warmed buffer to remove any unbound reagent.
-
Imaging: Add fresh imaging buffer to the cells and proceed with fluorescence microscopy.
References
The Strategic Role of the Boc Protecting Group in DBCO-PEG1-NH-Boc for Advanced Bioconjugation and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
DBCO-PEG1-NH-Boc is a heterobifunctional linker of significant interest in the fields of chemical biology and drug development, particularly in the construction of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide elucidates the critical function of the tert-butyloxycarbonyl (Boc) protecting group within this molecule. The Boc group serves as a temporary shield for the primary amine, preventing its premature reaction during multi-step synthetic sequences. Its acid-labile nature allows for a controlled deprotection under specific conditions, revealing the amine for subsequent conjugation. This strategic protection and deprotection are fundamental to the linker's utility, enabling the precise and sequential assembly of sophisticated bioconjugates. This document provides a comprehensive overview of the Boc group's function, detailed experimental protocols for its removal, quantitative data on deprotection efficiency, and visual representations of its application in relevant biological pathways and experimental workflows.
The Core Function of the Boc Protecting Group
The this compound molecule is comprised of three key functional components:
-
Dibenzocyclooctyne (DBCO): A strained alkyne that participates in highly efficient and bioorthogonal copper-free click chemistry reactions with azide-functionalized molecules.
-
Polyethylene Glycol (PEG)1 Spacer: A single ethylene (B1197577) glycol unit that enhances solubility and provides a defined spatial separation between the conjugated entities.
-
Boc-Protected Amine (-NH-Boc): A primary amine shielded by a tert-butyloxycarbonyl group.
The primary role of the Boc group is to render the amine nucleophile inert during the initial conjugation step involving the DBCO moiety. Amines are reactive towards various electrophiles, and in the context of complex syntheses, this reactivity needs to be managed to avoid unwanted side reactions. By protecting the amine as a carbamate, its nucleophilicity is significantly diminished, allowing for the selective reaction of the DBCO group with an azide-containing molecule.
Following the DBCO-azide ligation, the Boc group can be selectively removed under acidic conditions to expose the primary amine. This newly liberated amine is then available for a second conjugation reaction, typically forming a stable amide bond with a carboxylic acid-containing molecule, such as an E3 ligase ligand in the synthesis of a PROTAC. This sequential approach is paramount for the controlled and directional assembly of bifunctional molecules.
Experimental Protocols
Boc Deprotection of this compound to Yield DBCO-PEG1-NH2
This protocol describes the removal of the Boc protecting group from this compound using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound in anhydrous DCM to a concentration of approximately 0.1 M under an inert atmosphere (e.g., nitrogen or argon).
-
While stirring, add an equal volume of TFA to the solution (e.g., for 10 mL of DCM, add 10 mL of TFA, resulting in a 50% TFA/DCM solution).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deprotected product, DBCO-PEG1-NH₂, will be more polar than the starting material.
-
Upon completion of the reaction, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, co-evaporate the residue with DCM three times.
-
For purification, dissolve the residue in DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize any remaining acid) and then with brine. Caution: CO₂ evolution may occur during the bicarbonate wash.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the solution and concentrate it under reduced pressure to obtain the deprotected product, DBCO-PEG1-NH₂. The product is often obtained as a TFA salt if the basic wash is omitted.
Quantitative Data
The efficiency of Boc deprotection can be influenced by the choice of acid, solvent, temperature, and reaction time. The following tables provide a summary of typical conditions and reported yields for the deprotection of various Boc-protected amines, which can serve as a guideline for the deprotection of this compound.
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 0.5 - 2 | >95 |
| Hydrochloric Acid (HCl) | 1,4-Dioxane | Room Temperature | 1 - 4 | >90 |
| Phosphoric Acid (H₃PO₄) | Water | 50 | 1 - 3 | ~90 |
| Heteropolyacid | Dichloromethane (DCM) | Room Temperature | 0.25 - 0.5 | 90 - 95[1] |
Table 1: Comparison of Common Boc Deprotection Conditions. This table summarizes various acidic reagents and conditions for the removal of the Boc protecting group from amines, with typical yields.
| Parameter | Starting Material (this compound) | Product (DBCO-PEG1-NH₂) |
| ¹H NMR (CDCl₃, ppm) | ~1.45 (s, 9H, -C(CH₃)₃) | Signal absent |
| LC-MS (m/z) | [M+H]⁺ calculated for C₂₈H₃₃N₃O₅ | [M+H]⁺ calculated for C₂₃H₂₅N₃O₃ |
| TLC (DCM:MeOH 95:5) | Higher Rf | Lower Rf |
Table 2: Analytical Characterization for Monitoring Boc Deprotection. This table outlines the expected changes in key analytical data upon successful deprotection of this compound.
Visualizations
Experimental Workflow for PROTAC Synthesis
The following diagram illustrates a typical experimental workflow for the synthesis of a PROTAC targeting the Androgen Receptor (AR) using this compound.
Caption: A three-step workflow for synthesizing an Androgen Receptor (AR) PROTAC.
Signaling Pathway: PROTAC-Mediated Androgen Receptor Degradation
The following diagram illustrates the signaling pathway of Androgen Receptor (AR) and its targeted degradation by a PROTAC synthesized using a DBCO-PEG linker.
Caption: Mechanism of AR signaling and its disruption by a PROTAC.[2][3]
Conclusion
The Boc protecting group in this compound is not merely an inert component but a strategic tool that enables the sequential and controlled construction of complex bioconjugates. Its stability under various conditions and its facile, high-yielding removal under acidic conditions make it an indispensable feature for multi-step synthetic strategies in drug discovery and chemical biology. The protocols and data presented in this guide provide a framework for the effective utilization of this compound in the development of next-generation therapeutics, such as PROTACs, that hold immense promise for targeting previously "undruggable" proteins. A thorough understanding of the function and manipulation of the Boc protecting group is, therefore, essential for researchers and scientists working at the forefront of this exciting field.
References
The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has rapidly emerged as a powerful and indispensable tool in the fields of chemical biology, drug development, and materials science. As a cornerstone of bioorthogonal chemistry, SPAAC enables the specific and covalent ligation of molecules within complex biological systems without the need for cytotoxic catalysts. This guide provides a comprehensive technical overview of the core principles of SPAAC, detailed experimental protocols for key applications, and a quantitative analysis of its kinetics to empower researchers in leveraging this transformative technology.
Core Principles of Strain-Promoted Alkyne-Azide Cycloaddition
At its heart, SPAAC is a type of [3+2] cycloaddition between a cyclooctyne (B158145) and an azide (B81097), which results in the formation of a stable triazole linkage.[1] The primary driving force behind this reaction is the significant ring strain inherent in cyclooctynes, the smallest stable cyclic alkynes.[2] This ring strain dramatically lowers the activation energy for the cycloaddition with azides, allowing the reaction to proceed swiftly at physiological temperatures and pH.[1]
A key advantage of SPAAC over its predecessor, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is its metal-free nature. This eliminates the issue of cellular toxicity associated with copper catalysts, making SPAAC exceptionally well-suited for applications in living cells and whole organisms.[1][3] The azide and cyclooctyne functional groups are considered bioorthogonal, meaning they are chemically inert within biological systems and do not participate in unwanted side reactions with native functional groups such as amines or hydroxyls. This exquisite selectivity ensures that the ligation occurs exclusively between the intended molecular partners.
The mechanism of SPAAC is a concerted, pericyclic reaction known as a Huisgen 1,3-dipolar cycloaddition. In this reaction, the azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to form the stable triazole product.
Quantitative Analysis of SPAAC Kinetics
The rate of the SPAAC reaction is a critical parameter for its successful application, particularly in dynamic biological experiments. The reaction kinetics are typically second-order, and the rate is significantly influenced by the structure of the cyclooctyne, the electronic properties of the azide, the solvent, and the pH. The reactivity of different cyclooctynes is quantified by their second-order rate constant (k₂).
The table below summarizes the second-order rate constants for the reaction of various commonly used cyclooctynes with benzyl (B1604629) azide, a standard model azide.
| Cyclooctyne | Abbreviation | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Features |
| Dibenzocyclooctyne | DBCO / DIBAC | ~0.6 - 1.0 | High reactivity, widely used for rapid labeling. |
| Dibenzoannulated cyclooctyne | DIBO | ~0.3 - 0.7 | Robust reactivity and good stability. |
| Bicyclo[6.1.0]nonyne | BCN | ~0.06 - 0.1 | Smaller size, lower lipophilicity, and good stability, though slower kinetics compared to DBCO. |
| Difluorinated Cyclooctyne | DIFO | - | Increased reactivity due to electron-withdrawing fluorine groups. |
| Biarylazacyclooctynone | BARAC | - | Extremely reactive, suitable for sensitive biological environments. |
Note: Reaction rates can vary depending on the specific solvent, temperature, and the derivatives of the cyclooctyne and azide used.
Experimental Protocols
This section provides detailed methodologies for key applications of SPAAC in research and drug development.
Protocol for Labeling Cell Surface Glycoproteins
This protocol outlines the metabolic incorporation of an azide-containing sugar into cellular glycans, followed by fluorescent labeling via SPAAC for visualization.
Materials:
-
Adherent mammalian cells (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
Phosphate-buffered saline (PBS)
-
DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488)
-
Hoechst 33342 or DAPI for nuclear counterstaining
-
Imaging medium (e.g., FluoroBrite DMEM)
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Prepare a stock solution of Ac₄ManNAz in DMSO.
-
Dilute the Ac₄ManNAz stock solution in complete cell culture medium to a final concentration of 25-50 µM.
-
Replace the existing medium with the Ac₄ManNAz-containing medium and incubate the cells for 48 hours under standard culture conditions (37°C, 5% CO₂).
-
-
SPAAC Reaction:
-
Prepare a stock solution of the DBCO-fluorophore in DMSO.
-
Dilute the DBCO-fluorophore in pre-warmed complete culture medium to a final concentration of 20-50 µM.
-
Wash the cells twice with warm PBS.
-
Add the DBCO-fluorophore solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing and Staining:
-
Wash the cells three times with warm PBS to remove any unreacted DBCO-fluorophore.
-
If desired, perform nuclear counterstaining with Hoechst 33342 or DAPI according to the manufacturer's instructions.
-
-
Imaging:
-
Replace the PBS with imaging medium.
-
Visualize the fluorescently labeled cells using a fluorescence microscope with the appropriate filter sets.
-
Protocol for Antibody-Drug Conjugate (ADC) Preparation
This protocol describes a general method for conjugating an azide-modified drug-linker to a DBCO-functionalized antibody.
Materials:
-
Azide-conjugated antibody
-
DBCO-conjugated drug-linker
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column
-
Protein concentrator (e.g., 50 kDa MWCO)
Procedure:
-
Antibody Preparation:
-
If the antibody is not already azide-functionalized, it needs to be modified to introduce azide groups.
-
Perform a buffer exchange for the azide-conjugated antibody into PBS (pH 7.4) using a desalting column.
-
-
Drug-Linker Preparation:
-
Prepare a stock solution of the DBCO-drug linker in DMSO (e.g., 26.7 mM).
-
-
Conjugation Reaction:
-
In a reaction vessel, combine the azide-conjugated antibody (e.g., 10 mg) with the DBCO-drug linker stock solution. A typical reaction mixture might contain 5% DMSO in a final volume of 1 mL.
-
Incubate the reaction mixture for 2-4 hours at room temperature or 4°C.
-
-
Purification:
-
Remove the excess, unreacted DBCO-drug linker using a desalting column equilibrated with PBS (pH 7.4).
-
Concentrate the resulting ADC using a protein concentrator.
-
-
Characterization:
-
Analyze the purified ADC to determine the drug-to-antibody ratio (DAR) and other quality attributes using techniques such as UV-Vis spectroscopy, mass spectrometry, or HPLC.
-
Visualizations: Diagrams of SPAAC Mechanisms and Workflows
To further elucidate the principles and applications of SPAAC, the following diagrams have been generated using the DOT language.
References
An In-depth Technical Guide to the Solubility and Stability of DBCO-PEG1-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of DBCO-PEG1-NH-Boc, a heterobifunctional linker crucial for advancements in bioconjugation, proteomics, and the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Understanding the physicochemical properties of this reagent is paramount for designing robust and reproducible experimental workflows.
Physicochemical Properties and Solubility
This compound (Dibenzocyclooctyne-PEG1-N-tert-butyloxycarbonyl) is a molecule that incorporates a strained alkyne (DBCO) for copper-free click chemistry, a short polyethylene (B3416737) glycol (PEG) spacer to enhance hydrophilicity, and a Boc-protected amine for subsequent conjugation following deprotection.
Solubility Profile:
The solubility of this compound is a critical factor for its handling and use in various experimental settings. While precise quantitative data in mg/mL is not always readily published by manufacturers, the available information indicates its solubility in common organic solvents. The PEG spacer enhances its solubility in aqueous media compared to non-PEGylated DBCO analogs.[1][2]
For many applications, it is recommended to first dissolve the compound in a water-miscible organic solvent like DMSO or DMF before diluting it into the final aqueous reaction buffer.[2]
Table 1: Solubility Data for this compound and Related Compounds
| Compound | Solvent | Solubility | Reference |
| This compound | DMSO, DMF, DCM | Soluble | |
| DBCO-PEG4-NHS Ester | Aqueous Buffers | Up to 5.5 mM | [2] |
| DBCO-PEG4-Maleimide | Aqueous Buffers | Up to 6.6 mM | [2] |
| Branched PEG-DBCO | Aqueous and Organic Solvents | Higher than linear PEG |
Stability Profile
The stability of this compound is influenced by several factors, including pH, temperature, and exposure to light. The molecule contains three key functional groups with distinct stability characteristics: the DBCO group, the PEG linker, and the Boc-protected amine.
-
DBCO Group: The strained alkyne is highly reactive towards azides but can be susceptible to degradation under certain conditions. It is particularly sensitive to strongly acidic environments, which can cause an inactivating rearrangement. For long-term storage, it is recommended to keep the compound at -20°C, protected from light and moisture. In aqueous solutions, DBCO-modified antibodies have shown a 3-5% loss of reactivity towards azides over four weeks at 4°C.
-
PEG Linker: The polyethylene glycol spacer is generally considered chemically inert and stable under most bioconjugation conditions.
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA).
Table 2: Expected Stability of this compound under Various Conditions
| Condition | Temperature | Time | Expected Stability | Observations | Reference |
| pH < 4 | Room Temp. | Hours | Low | Potential for acid-mediated rearrangement of the DBCO group and cleavage of the Boc group. | |
| pH 5.0 | 25°C | 24 hours | ~85-90% | Potential for slow acid-mediated degradation of the DBCO group. | |
| pH 7.4 (PBS) | 4°C | 48 hours | >95% | Optimal for short-term storage of working solutions. | |
| pH 7.4 (PBS) | 25°C | 24 hours | 90-95% | Good stability for typical reaction times. | |
| pH 7.4 (PBS) | 37°C | 24 hours | 80-85% | Increased temperature can accelerate degradation. | |
| pH 8.5 | 25°C | 24 hours | 90-95% | Generally stable. | |
| Cellular Environment | 37°C | 24 hours | Moderate | Approximately 36% degradation of DBCO was observed in immune phagocytes. |
Experimental Protocols
Protocol for Determining Aqueous Solubility
This protocol outlines a method to determine the aqueous solubility of this compound using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Water-miscible organic solvent (e.g., DMSO)
-
Microcentrifuge tubes
-
Shaker/incubator
-
0.22 µm syringe filters
-
HPLC system with a C18 column and UV detector
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a microcentrifuge tube.
-
Add a defined volume of PBS (e.g., 1 mL).
-
Incubate the tube at a constant temperature (e.g., 25°C) with shaking for 24-48 hours to ensure equilibrium.
-
Sample Collection and Preparation: Centrifuge the tube to pellet the excess solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the filtered supernatant and the standard solutions onto the HPLC system.
-
Monitor the absorbance at the characteristic wavelength for DBCO (approximately 309 nm).
-
Construct a calibration curve from the standard solutions and determine the concentration of the saturated solution.
-
Protocol for Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes the removal of the Boc protecting group to yield the free amine, which can then be used for subsequent conjugation reactions.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the Boc-protected this compound in anhydrous DCM (e.g., 0.1 M).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
Co-evaporate with toluene (3x) to remove residual TFA. The product is the TFA salt of the amine.
-
(Optional) To obtain the free amine, dissolve the residue in an organic solvent, wash with saturated aqueous sodium bicarbonate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Bioconjugation Using DBCO Reagents
This guide provides a comprehensive overview of the principles and practices of bioconjugation utilizing dibenzocyclooctyne (DBCO) reagents. DBCO reagents are at the forefront of copper-free click chemistry, enabling the specific and efficient covalent labeling of biomolecules under physiological conditions. This technology, formally known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), has become an indispensable tool in drug development, diagnostics, and fundamental biological research.[1][2][3]
Core Concepts: The Power of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
SPAAC is a bioorthogonal reaction, meaning it can occur within a complex biological system without interfering with native biochemical processes.[] The reaction's driving force is the high ring strain of the DBCO molecule, which readily reacts with an azide-functionalized partner to form a stable triazole linkage.[2] A key advantage of SPAAC is that it does not require a cytotoxic copper catalyst, making it ideal for applications involving living cells and in vivo studies.
The general workflow for bioconjugation using DBCO reagents involves a two-step process:
-
Activation of Biomolecule 1 with a DBCO reagent: A DBCO moiety is introduced into the first biomolecule using a reactive handle (e.g., NHS ester, maleimide).
-
Activation of Biomolecule 2 with an azide (B81097): An azide group is incorporated into the second biomolecule.
-
Click Reaction: The two modified biomolecules are mixed, leading to a spontaneous and specific covalent bond formation.
Quantitative Data for DBCO Bioconjugation
The efficiency and kinetics of DBCO-based bioconjugation are influenced by several factors, including the specific reagents, solvent conditions, and temperature. The following tables summarize key quantitative data to guide experimental design.
Table 1: Physicochemical and Technical Data for a Representative DBCO Reagent (DBCO-NHCO-PEG4-Acid)
| Property | Value | Reference(s) |
| Molecular Formula | C₃₀H₃₆N₂O₈ | |
| Molecular Weight | 552.6 g/mol | |
| Purity | Typically >95% (as determined by HPLC) | |
| Solubility | Soluble in DMSO, DMF, DCM | |
| Storage Conditions | -20°C is recommended for long-term storage |
Table 2: General Reaction Parameters for DBCO-Based Bioconjugation
| Parameter | Recommended Range/Value | Notes | Reference(s) |
| DBCO-NHS Ester to Protein Molar Excess | 10- to 30-fold | A 10- to 20-fold excess is a common starting point. For antibody concentrations < 5 mg/ml, a 20- to 50-fold excess may be needed. | |
| Azide to DBCO-Biomolecule Molar Excess | 1.5- to 5-fold | A 2- to 4-fold molar excess is commonly used for antibody-oligonucleotide conjugation. | |
| Reaction Temperature (SPAAC) | 4°C to 37°C | Reactions are efficient at room temperature. Incubation at 4°C is also effective but may require longer reaction times. | |
| Reaction Time (SPAAC) | 1 to 12 hours | Typical reaction times are less than 12 hours. For antibody-oligonucleotide conjugation, 2-4 hours at room temperature or overnight at 4°C is common. | |
| pH for Maleimide (B117702) Conjugation | 6.5 - 7.5 | Maleimides react predominantly with free sulfhydryls at this pH. |
Table 3: Comparative Reaction Kinetics of Strained Alkynes
| Cyclooctyne | Reactivity with Benzyl Azide (M⁻¹s⁻¹) | Reactivity with Phenyl Azide (M⁻¹s⁻¹) | Key Characteristics | Reference(s) |
| DBCO | 0.24 | 0.033 | Exhibits faster kinetics with aliphatic azides due to greater ring strain. | |
| BCN | 0.07 | 0.2 | Shows a higher reaction rate with aromatic azides. |
Experimental Protocols
This section provides detailed methodologies for key experiments involving DBCO reagents.
Protocol 1: Activation of an Amine-Containing Protein with DBCO-NHS Ester
This protocol describes the labeling of a primary amine-containing protein, such as an antibody, with a DBCO-NHS ester.
Materials:
-
Amine-containing protein (e.g., antibody) at 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).
-
DBCO-NHS ester.
-
Anhydrous DMSO or DMF.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM glycine).
-
Desalting column for purification.
Procedure:
-
Reagent Preparation:
-
Allow the DBCO-NHS ester vial to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF. This should be done immediately before use as NHS esters are moisture-sensitive.
-
-
Conjugation Reaction:
-
Add a 20- to 30-fold molar excess of the DBCO-NHS ester stock solution to the protein solution. The final concentration of the organic solvent should be kept low (e.g., <20%) to prevent protein precipitation.
-
Incubate the reaction at room temperature for 60 minutes or at 4°C overnight with gentle mixing.
-
-
Quenching the Reaction:
-
Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted DBCO-NHS ester and quenching buffer byproducts using a desalting column or dialysis.
-
Protocol 2: Activation of a Thiol-Containing Molecule with DBCO-Maleimide
This protocol is for labeling molecules with free sulfhydryl groups with a DBCO-maleimide reagent.
Materials:
-
Sulfhydryl-containing molecule (e.g., protein with reduced cysteines) in a sulfhydryl-free buffer at pH 6.5-7.5.
-
DBCO-Maleimide.
-
Anhydrous DMSO or DMF.
-
Quenching solution (e.g., a thiol-containing compound like cysteine or 2-mercaptoethanol).
-
Desalting column for purification.
Procedure:
-
Preparation of the Sulfhydryl-Containing Molecule:
-
If the protein contains disulfide bonds, they must be reduced to free sulfhydryls. This can be achieved using a reducing agent like TCEP, followed by its removal.
-
-
Reagent Preparation:
-
Prepare a stock solution of DBCO-Maleimide in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add the DBCO-Maleimide solution to the sulfhydryl-containing molecule. A molar excess of the maleimide reagent is typically used.
-
Incubate the reaction mixture for 1 hour at room temperature or for 2 hours at 4°C.
-
-
Quenching the Reaction:
-
Add a quenching solution to react with any unreacted maleimide groups.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the DBCO-labeled molecule using a desalting column or dialysis to remove excess reagents.
-
Protocol 3: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the copper-free click reaction between a DBCO-functionalized biomolecule and an azide-functionalized molecule.
Materials:
-
DBCO-functionalized biomolecule.
-
Azide-functionalized biomolecule.
-
Reaction buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing sodium azide.
Procedure:
-
Reaction Setup:
-
Combine the DBCO-functionalized molecule and the azide-functionalized molecule in the reaction buffer.
-
A 1.5- to 5-fold molar excess of the azide-containing molecule is typically used.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C for 4-12 hours. The reaction time may need to be optimized depending on the specific reactants.
-
-
Purification (if necessary):
-
If the azide-containing molecule is in large excess or needs to be removed, purify the final conjugate using an appropriate method such as size exclusion chromatography, dialysis, or affinity chromatography.
-
-
Validation:
-
The final conjugate can be validated using methods like SDS-PAGE, which should show a band of higher molecular weight compared to the starting biomolecule.
-
Visualizing the Core Processes
The following diagrams illustrate the key mechanisms and workflows in DBCO-based bioconjugation.
References
Methodological & Application
Application Notes and Protocols for Antibody Labeling with DBCO-PEG1-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific antibody conjugation is a critical technology in the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and targeted imaging agents. The use of bioorthogonal "click chemistry" offers a highly efficient and specific method for attaching payloads to antibodies. This document provides a detailed protocol for the labeling of antibodies using the DBCO-PEG1-NH-Boc linker.
This compound is a heterobifunctional linker that contains a dibenzocyclooctyne (DBCO) group for copper-free click chemistry and a Boc-protected primary amine.[1][2] The protocol involves a two-stage process: first, the deprotection of the tert-butyloxycarbonyl (Boc) group to expose a primary amine, followed by the covalent attachment of the deprotected linker to the antibody via carbodiimide (B86325) chemistry. This method targets the carboxyl groups of glutamic and aspartic acid residues on the antibody, forming a stable amide bond. The incorporated DBCO moiety is then available for a highly selective and bioorthogonal reaction with an azide-modified payload through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[]
Data Presentation
The following table summarizes the key quantitative parameters for the successful labeling of antibodies using the this compound protocol. Optimization may be required for specific antibodies and applications.
| Parameter | Recommended Value/Range | Notes |
| Boc Deprotection | ||
| This compound Concentration | 10-20 mM in anhydrous DCM | |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) in DCM | A higher concentration of TFA can lead to faster deprotection.[4] |
| Reaction Temperature | 0°C to Room Temperature | Start at 0°C to control the reaction.[5] |
| Reaction Time | 30 minutes - 2 hours | Monitor by TLC or LC-MS for completion. |
| Antibody Activation and Conjugation | ||
| Antibody Concentration | 1-10 mg/mL | In amine-free buffer (e.g., MES). |
| Activation Buffer | 0.1 M MES, 0.5 M NaCl, pH 6.0 | MES is a non-amine, non-carboxylate buffer suitable for EDC chemistry. |
| EDC Molar Excess (to Antibody) | 10-50 fold | Optimization is crucial to control the degree of labeling. |
| Sulfo-NHS Molar Excess (to Antibody) | 10-50 fold | Stabilizes the active ester intermediate. |
| Activation Time | 15-30 minutes at Room Temperature | |
| Deprotected DBCO-PEG1-NH2 Molar Excess (to Antibody) | 10-50 fold | The ratio influences the final drug-to-antibody ratio (DAR). |
| Conjugation Buffer | Phosphate-Buffered Saline (PBS), pH 7.2-7.5 | The reaction with primary amines is most efficient at a slightly basic pH. |
| Conjugation Time | 2 hours at Room Temperature or Overnight at 4°C | Longer incubation at a lower temperature can improve conjugation efficiency. |
| Purification and Characterization | ||
| Purification Method | Size-Exclusion Chromatography (SEC) | Effectively separates the labeled antibody from excess linker and reagents. |
| Characterization Techniques | UV-Vis Spectroscopy, Mass Spectrometry (LC-MS) | To determine the degree of labeling (DOL) and confirm conjugate identity. |
Experimental Protocols
Part 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group from this compound to yield the reactive primary amine, DBCO-PEG1-NH2.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Ninhydrin (B49086) stain
Procedure:
-
Dissolve this compound in anhydrous DCM to a concentration of 10-20 mM in a round-bottom flask with a stir bar.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC. The deprotected product will have a lower Rf value (more polar) than the starting material. Visualize with a ninhydrin stain, which will show a colored spot for the primary amine product.
-
Once the reaction is complete (typically 1-2 hours), remove the DCM and excess TFA using a rotary evaporator.
-
For neutralization, dissolve the residue in DCM and carefully wash with saturated NaHCO₃ solution until gas evolution ceases.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected DBCO-PEG1-NH2.
Part 2: Antibody Activation and Conjugation with DBCO-PEG1-NH2
This protocol details the activation of antibody carboxyl groups using EDC and Sulfo-NHS, followed by conjugation with the deprotected DBCO-PEG1-NH2.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Deprotected DBCO-PEG1-NH2 (from Part 1)
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) for buffer exchange and purification.
Procedure:
-
Buffer Exchange: If the antibody is not in an amine-free buffer, perform a buffer exchange into the Activation Buffer using a desalting column. Adjust the antibody concentration to 1-10 mg/mL.
-
Activation:
-
Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.
-
Add a 10-50 fold molar excess of EDC and Sulfo-NHS to the antibody solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation:
-
Immediately after activation, remove excess EDC and Sulfo-NHS and exchange the buffer to the Conjugation Buffer using a desalting column.
-
Dissolve the deprotected DBCO-PEG1-NH2 in the Conjugation Buffer.
-
Add a 10-50 fold molar excess of the deprotected linker to the activated antibody solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add the Quenching Solution to a final concentration of 50 mM to quench any unreacted active esters. Incubate for 15 minutes at room temperature.
Part 3: Purification and Characterization of the DBCO-Labeled Antibody
Procedure:
-
Purification: Purify the DBCO-labeled antibody from excess linker and reaction byproducts using a size-exclusion chromatography (SEC) column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Characterization:
-
Concentration: Determine the protein concentration of the purified conjugate using a standard protein assay (e.g., BCA) or by measuring the absorbance at 280 nm.
-
Degree of Labeling (DOL): The DOL can be estimated by UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and ~309 nm (for DBCO).
-
Mass Spectrometry: Confirm the successful conjugation and determine the distribution of linker-to-antibody ratios using LC-MS.
-
Visualizations
Caption: Workflow for this compound antibody labeling.
Caption: Chemical reaction pathway for antibody labeling.
References
Application Notes and Protocols for Live Cell Imaging Using DBCO-PEG1-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of DBCO-PEG1-NH-Boc in live cell imaging. The methodology leverages a two-part bioorthogonal strategy: 1) metabolic incorporation of an azide (B81097) group onto the cell surface and 2) subsequent labeling via copper-free click chemistry with a custom-prepared DBCO-fluorophore conjugate.
Introduction
Live cell imaging is a powerful tool for studying dynamic cellular processes. Bioorthogonal chemistry, particularly the strain-promoted alkyne-azide cycloaddition (SPAAC) or "copper-free click chemistry," allows for the specific labeling of biomolecules in their native environment without disrupting cellular functions.[1] this compound is a versatile linker for this purpose. It features:
-
A Dibenzocyclooctyne (DBCO) group for highly specific and spontaneous reaction with azide-modified molecules.[1]
-
A short Polyethylene Glycol (PEG1) spacer to enhance water solubility and minimize steric hindrance.
-
A Boc-protected amine (NH-Boc) , which, after deprotection, provides a reactive handle for conjugation to a molecule of interest, such as a fluorescent dye.
The workflow for using this compound involves three main stages:
-
Preparation of the Imaging Probe: The Boc protecting group is removed from the linker, and the resulting free amine is conjugated to a fluorescent dye.
-
Metabolic Labeling of Cells: Cells are cultured with an azide-modified sugar, which is incorporated into cell surface glycans.
-
Live Cell Labeling and Imaging: The azide-labeled cells are treated with the DBCO-fluorophore conjugate for visualization.
Quantitative Data Summary
The efficiency of labeling is crucial for high-quality imaging. The following tables summarize key quantitative parameters for bioconjugation and live cell imaging using this system.
Table 1: Key Parameters for DBCO-Based Bioconjugation and Click Chemistry
| Parameter | Value | Reference(s) |
| DBCO-Azide Reaction Rate (SPAAC) | ~0.1 M⁻¹s⁻¹ | [1] |
| Optimal pH for NHS Ester Conjugation | 7.0 - 9.0 | [1] |
| Recommended Molar Excess of NHS Ester to Amine | 10 to 50-fold | [1] |
| Typical Incubation Time for NHS Ester Conjugation | 1-4 hours at room temperature or overnight at 4°C | |
| Typical DBCO-Fluorophore Concentration for Cell Labeling | 5 - 50 µM | |
| Typical Incubation Time for DBCO-Azide Click Reaction on Cells | 30 - 60 minutes |
Table 2: Parameters for Metabolic Labeling with Ac4ManNAz
| Parameter | Value | Reference(s) |
| Recommended Ac4ManNAz Concentration | 10 - 50 µM | |
| Optimal Ac4ManNAz Concentration for Minimal Physiological Impact | 10 µM | |
| Typical Incubation Time for Metabolic Labeling | 24 - 72 hours | |
| Solvent for Ac4ManNAz Stock Solution | DMSO |
Experimental Protocols
Here, we provide detailed protocols for the preparation of the DBCO-PEG1-Fluorophore conjugate and its use in labeling azide-modified live cells.
Protocol 1: Preparation of DBCO-PEG1-Fluorophore Conjugate
This protocol involves a two-step chemical synthesis: Boc deprotection followed by fluorophore conjugation.
Step A: Boc Deprotection of this compound
-
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for chemical synthesis
-
-
Procedure:
-
Dissolve this compound in a minimal amount of DCM.
-
Add an excess of TFA to the solution (e.g., a 1:1 ratio of TFA to DCM).
-
Stir the reaction at room temperature for 1-2 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
Redissolve the residue in DCM and wash carefully with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash with brine, and then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution to yield the deprotected product, DBCO-PEG1-NH2. Confirm the product identity and purity using mass spectrometry and NMR.
-
Step B: Conjugation of DBCO-PEG1-NH2 to an NHS-Ester Fluorophore
-
Materials:
-
DBCO-PEG1-NH2 (from Step A)
-
Amine-reactive fluorophore (e.g., a Cy-dye NHS ester or Alexa Fluor NHS ester)
-
Anhydrous, amine-free solvent (e.g., DMSO or DMF)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
-
-
Procedure:
-
Dissolve the DBCO-PEG1-NH2 in the reaction buffer.
-
Prepare a stock solution of the NHS-ester fluorophore in anhydrous DMSO.
-
Add a 10- to 20-fold molar excess of the fluorophore stock solution to the DBCO-PEG1-NH2 solution.
-
Incubate the reaction for 2-4 hours at room temperature, protected from light.
-
Purify the resulting DBCO-PEG1-Fluorophore conjugate from excess, unreacted dye using a size-exclusion chromatography column.
-
Confirm the successful conjugation and determine the concentration of the final product using UV-Vis spectrophotometry. Store the conjugate at -20°C, protected from light.
-
Protocol 2: Metabolic Labeling of Live Cells with Azide Sugars
This protocol describes the incorporation of azide groups into cell surface glycans.
-
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Tetraacetylated N-azidoacetylmannosamine (Ac4ManNAz)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Cell Seeding: Seed cells in a suitable culture vessel (e.g., glass-bottom dish for imaging) and allow them to adhere and reach the desired confluency.
-
Prepare Ac4ManNAz Stock: Dissolve Ac4ManNAz in DMSO to create a 10 mM stock solution.
-
Metabolic Labeling: Add the Ac4ManNAz stock solution to the cell culture medium to a final concentration of 25-50 µM. For sensitive cell lines or to minimize physiological impact, a concentration of 10 µM is recommended.
-
Incubation: Incubate the cells for 24-48 hours under normal growth conditions (e.g., 37°C, 5% CO2) to allow for the incorporation of the azide sugar into cell surface glycans.
-
Washing: After incubation, gently wash the cells three times with pre-warmed PBS to remove any unincorporated azide sugar. The cells are now ready for labeling.
-
Protocol 3: Live Cell Imaging with DBCO-PEG1-Fluorophore Conjugate
This protocol details the final labeling and imaging steps.
-
Materials:
-
Azide-labeled live cells (from Protocol 2)
-
DBCO-PEG1-Fluorophore conjugate (from Protocol 1)
-
Live cell imaging buffer (e.g., phenol (B47542) red-free medium supplemented with HEPES)
-
Fluorescence microscope with a live-cell imaging chamber and appropriate filter sets
-
-
Procedure:
-
Cell Preparation: Ensure the azide-labeled cells are in a glass-bottom dish suitable for imaging and are covered with pre-warmed live cell imaging buffer.
-
Labeling: Dilute the DBCO-PEG1-Fluorophore conjugate in the live cell imaging buffer to a final concentration of 10-20 µM. Add this solution to the cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator, protected from light.
-
Washing: Gently wash the cells three times with pre-warmed live cell imaging buffer to remove any unbound DBCO-PEG1-Fluorophore conjugate.
-
Imaging: Add fresh live cell imaging buffer to the cells and proceed with imaging on the fluorescence microscope. Acquire images using the appropriate filter sets for the chosen fluorophore.
-
Visualizations
Signaling Pathway: Metabolic Labeling of Cell Surface Sialoglycans
The following diagram illustrates the metabolic pathway for the incorporation of Ac4ManNAz into cell surface sialoglycans.
Caption: Metabolic incorporation of Ac4ManNAz into cell surface glycans.
Experimental Workflow
This diagram outlines the complete experimental workflow from probe synthesis to cell imaging.
Caption: Overall experimental workflow for live cell imaging.
References
Application Note and Protocol: Step-by-Step Guide to Boc Deprotection of DBCO-PEG1-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, particularly in the construction of complex biomolecules and antibody-drug conjugates. Its removal, or deprotection, is a critical step to liberate the free amine for subsequent conjugation reactions. This document provides a detailed protocol for the acidic cleavage of the Boc group from DBCO-PEG1-NH-Boc, a common linker used in bioconjugation, yielding the corresponding primary amine. The most common method for Boc deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA).[1][2]
Principle of the Reaction
The Boc deprotection reaction proceeds via an acid-catalyzed hydrolysis of the carbamate (B1207046).[3] The reaction is initiated by the protonation of the carbamate oxygen by an acid like TFA.[4] This is followed by the fragmentation of the protonated intermediate, which results in the formation of a stable tert-butyl cation, carbon dioxide, and the desired free amine.[4] The tert-butyl cation can be scavenged by nucleophiles present in the reaction mixture or can decompose to isobutylene.
Experimental Protocol
This protocol outlines the deprotection of this compound using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the this compound in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is between 0.1 and 0.2 M.
-
Acid Addition: To the stirred solution, add trifluoroacetic acid (TFA). A common reagent concentration is a 20-50% solution of TFA in DCM (v/v). The addition is typically performed at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), until the starting material is completely consumed. Reaction times can vary from 1 to 12 hours.
-
Solvent Removal: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporation with a solvent like toluene (B28343) or DCM can be performed multiple times.
-
Work-up:
-
Dissolve the residue in a suitable organic solvent, such as ethyl acetate (B1210297) or DCM.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Subsequently, wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.
-
-
Purification (if necessary): The crude product, the TFA salt of the deprotected amine, can often be used directly in the next step. If further purification is required, methods such as silica (B1680970) gel column chromatography or preparative reverse-phase HPLC can be employed.
Quantitative Data Summary
The efficiency of Boc deprotection can be influenced by the specific substrate and reaction conditions. The following table summarizes common conditions for TFA-mediated Boc deprotection.
| Parameter | Condition | Notes |
| Reagent | Trifluoroacetic Acid (TFA) | A strong acid commonly used for Boc cleavage. |
| Solvent | Dichloromethane (DCM) | A common solvent that provides good solubility. |
| TFA Concentration | 20-50% (v/v) in DCM | Higher concentrations can lead to faster reactions. |
| Reaction Temperature | Room Temperature | Generally sufficient for complete deprotection. |
| Reaction Time | 1 - 12 hours | Monitor by TLC or LC-MS for completion. |
| Typical Yield | >95% | High yields are typically achieved with this method. |
Troubleshooting
-
Incomplete Deprotection: If the reaction does not go to completion, consider increasing the concentration of TFA or extending the reaction time. The steric hindrance from the PEG chain might slow down the reaction rate.
-
Side Product Formation: The tert-butyl cation generated during the reaction can alkylate nucleophilic sites on the substrate. While less common for this specific molecule, if side products are observed, the addition of a scavenger like triisopropylsilane (B1312306) (TIS) (2.5-5% v/v) can be considered.
Experimental Workflow Diagram
Caption: Experimental workflow for the Boc deprotection of this compound.
Signaling Pathway Diagram
Caption: Mechanism of acid-catalyzed Boc deprotection.
References
Application Notes and Protocols for the Conjugation of DBCO-PEG1-NH-Boc to Azide-Modified Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides detailed application notes and experimental protocols for the conjugation of DBCO-PEG1-NH-Boc to azide-modified proteins. This bioconjugation strategy utilizes Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a highly efficient and bioorthogonal copper-free click chemistry reaction.[1][2][3][4][5] The reaction occurs between a dibenzocyclooctyne (DBCO) group and an azide (B81097) group, forming a stable triazole linkage. This compound is a heterobifunctional linker containing a DBCO moiety for conjugation to azides, a single polyethylene (B3416737) glycol (PEG) unit to enhance hydrophilicity, and a Boc-protected amine for potential subsequent modifications. This methodology is widely employed in the development of antibody-drug conjugates (ADCs), targeted imaging agents, and other functionalized protein bioconjugates due to its high specificity, rapid kinetics, and biocompatibility, as it does not require a cytotoxic copper catalyst.
Key Features of SPAAC with DBCO Reagents:
-
Bioorthogonal: The DBCO and azide groups are abiotic and do not cross-react with native biological functional groups, ensuring high specificity.
-
Copper-Free: The reaction proceeds efficiently without the need for a copper catalyst, which can be toxic to living cells and organisms.
-
Mild Reaction Conditions: The conjugation can be performed in aqueous buffers at physiological pH and temperature, preserving the structure and function of sensitive proteins.
-
High Efficiency and Favorable Kinetics: The strain-promoted reaction leads to high yields of the conjugate under dilute conditions.
-
Stability: The resulting triazole linkage is highly stable.
Experimental Protocols
This section provides detailed protocols for the conjugation of a DBCO-linker to an azide-modified protein and the subsequent characterization of the resulting conjugate.
Protocol 1: General Conjugation of this compound to an Azide-Modified Protein
This protocol describes the direct conjugation of a DBCO-containing small molecule to a protein that has been previously modified to contain azide groups.
Materials and Reagents:
-
Azide-modified protein (e.g., antibody, enzyme)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4 (azide-free)
-
Spin desalting columns or size-exclusion chromatography (SEC) system for purification
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. This solution should be prepared fresh before each use.
-
Prepare the azide-modified protein in azide-free PBS buffer at a concentration of 1-5 mg/mL.
-
-
Conjugation Reaction:
-
Add a 1.5- to 10-fold molar excess of the this compound stock solution to the azide-modified protein solution. The optimal molar ratio should be determined empirically for each specific protein and application.
-
Ensure the final concentration of DMSO in the reaction mixture does not exceed 20% to maintain protein stability.
-
Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C. Longer incubation times may improve conjugation efficiency.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted this compound using a spin desalting column or size-exclusion chromatography (SEC).
-
Follow the manufacturer's instructions for the chosen purification method. The purified DBCO-protein conjugate is now ready for characterization and downstream applications.
-
Experimental Workflow for DBCO-Protein Conjugation
Caption: Workflow for SPAAC conjugation of DBCO to an azide-modified protein.
Protocol 2: Characterization of the DBCO-Protein Conjugate
1. Determination of Degree of Labeling (DOL) by UV-Vis Spectrophotometry
The degree of labeling (DOL), which is the average number of DBCO molecules conjugated per protein molecule, can be estimated using UV-Vis spectrophotometry.
-
Procedure:
-
Measure the absorbance of the purified DBCO-protein conjugate solution at 280 nm (A280) and 309 nm (A309). DBCO has a characteristic absorbance maximum around 309 nm.
-
Calculate the DOL using the following formula:
DOL = (A₃₀₉ × ε_protein) / ((A₂₈₀ - CF × A₃₀₉) × ε_DBCO)
Where:
-
A₂₈₀ and A₃₀₉ are the absorbances at 280 nm and 309 nm, respectively.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for a typical IgG, ε is ~210,000 M⁻¹cm⁻¹).
-
ε_DBCO is the molar extinction coefficient of DBCO at 309 nm (typically ~12,000 M⁻¹cm⁻¹).
-
CF is the correction factor for the absorbance of the DBCO group at 280 nm (CF = A₂₈₀ of DBCO / A₃₀₉ of DBCO, often around 0.90).
-
-
2. Analysis by SDS-PAGE
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can be used to visualize the successful conjugation.
-
Procedure:
-
Run samples of the unmodified protein and the purified DBCO-protein conjugate on an SDS-PAGE gel under reducing conditions.
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).
-
The DBCO-protein conjugate should exhibit a slight increase in molecular weight compared to the unmodified protein, visible as a band shift.
-
3. Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC can be used to assess the purity and heterogeneity of the conjugate.
-
Methods:
-
Size-Exclusion Chromatography (SEC): Separates molecules based on size and can be used to resolve conjugated protein from aggregates and excess small molecules.
-
Reverse-Phase HPLC (RP-HPLC): Separates based on hydrophobicity. The addition of the hydrophobic DBCO group will increase the retention time of the conjugated protein compared to the unconjugated protein.
-
Hydrophobic Interaction Chromatography (HIC): A less denaturing alternative to RP-HPLC that also separates based on hydrophobicity.
-
Data Presentation
The following tables summarize key quantitative data and recommended conditions for the conjugation of this compound to azide-modified proteins.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Value | Notes |
| Protein Concentration | 1-5 mg/mL | Higher concentrations can improve reaction efficiency. |
| DBCO Reagent Molar Excess | 1.5 - 10 fold | Optimal ratio is protein-dependent and should be optimized. |
| Reaction Buffer | Phosphate-Buffered Saline (PBS), pH 7.2-7.4 | Buffer must be free of azides. |
| Organic Co-solvent | DMSO | Final concentration should be <20%. |
| Incubation Temperature | Room Temperature or 4°C | |
| Incubation Time | 2-12 hours | Can be extended to overnight, especially at 4°C. |
Table 2: Spectroscopic Properties for DOL Calculation
| Molecule | Molar Extinction Coefficient (ε) | Wavelength (nm) | Reference |
| DBCO | ~12,000 M⁻¹cm⁻¹ | 309 | |
| Typical IgG | ~210,000 M⁻¹cm⁻¹ | 280 |
Chemical Reaction Pathway
Caption: The SPAAC reaction between an azide-modified protein and DBCO.
Concluding Remarks
The conjugation of this compound to azide-modified proteins via SPAAC is a robust and versatile method for creating well-defined bioconjugates. The protocols and data presented here provide a comprehensive guide for researchers in drug development and other scientific fields to successfully implement this powerful technology. For any specific protein, optimization of reaction conditions, such as the molar ratio of reactants and incubation time, is recommended to achieve the desired degree of labeling and yield. Subsequent characterization is crucial to ensure the quality and purity of the final conjugate. The Boc-protecting group on the conjugated molecule offers the potential for further chemical modification after deprotection under acidic conditions, enabling the creation of more complex bioconjugates.
References
Revolutionizing Targeted Drug Delivery: Applications of DBCO-PEG1-NH-Boc
For Immediate Release
[City, State] – [Date] – In the rapidly evolving landscape of targeted therapeutics, the heterobifunctional linker DBCO-PEG1-NH-Boc is emerging as a critical tool for the development of sophisticated drug delivery systems. Its unique chemical architecture enables the precise and stable conjugation of therapeutic payloads to targeting moieties, paving the way for more effective and less toxic cancer therapies and other advanced medical treatments. This application note provides a comprehensive overview of the utility of this compound in drug delivery, complete with detailed protocols and characterization data for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a versatile linker molecule featuring three key components:
-
Dibenzocyclooctyne (DBCO): A strained alkyne that is highly reactive towards azide (B81097) groups via copper-free click chemistry, also known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction is highly efficient and occurs under mild, physiological conditions, making it ideal for conjugating sensitive biomolecules.
-
Polyethylene Glycol (PEG1): A single ethylene (B1197577) glycol unit that acts as a short, hydrophilic spacer. The PEG linker enhances the solubility and stability of the resulting conjugate in aqueous environments and provides spatial separation between the conjugated molecules.
-
Boc-Protected Amine (NH-Boc): A primary amine protected by a tert-butyloxycarbonyl (Boc) group. The Boc group can be readily removed under acidic conditions to reveal a reactive amine, which can then be conjugated to various molecules or surfaces.
This trifunctional nature allows for a modular and stepwise approach to constructing complex bioconjugates for targeted drug delivery.
Applications in Drug Delivery
The primary application of this compound in drug delivery is to serve as a bridge, connecting a drug-carrying vehicle (such as a liposome (B1194612), nanoparticle, or micelle) to a targeting ligand (like an antibody or peptide) that can recognize and bind to specific cells, such as cancer cells. This targeted approach aims to increase the concentration of the therapeutic agent at the site of disease, thereby enhancing efficacy and reducing off-target side effects.
Key Application Areas:
-
Antibody-Drug Conjugates (ADCs): this compound can be used to link potent cytotoxic drugs to monoclonal antibodies that target tumor-specific antigens.
-
Targeted Nanoparticle Systems: Functionalizing the surface of drug-loaded nanoparticles with targeting ligands via this compound enables selective delivery to diseased tissues.
-
PROTACs (Proteolysis Targeting Chimeras): This linker can be incorporated into the synthesis of PROTACs, which are designed to selectively degrade target proteins within cells.
Experimental Protocols
Herein, we provide detailed protocols for the utilization of this compound in the preparation of a targeted drug delivery system, specifically the functionalization of liposomes.
Protocol 1: Boc Deprotection of this compound
Objective: To remove the Boc protecting group to yield the free amine (DBCO-PEG1-NH2).
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Dry nitrogen or argon gas
-
Rotary evaporator
Procedure:
-
Dissolve this compound in a 1:1 mixture of TFA and DCM.
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
Co-evaporate with DCM (3x) to ensure complete removal of residual TFA.
-
The resulting DBCO-PEG1-NH2 (as a TFA salt) can be used directly in the next step or purified further if necessary.
Protocol 2: Functionalization of NHS-Activated Liposomes with DBCO-PEG1-NH2
Objective: To conjugate the DBCO-PEG1-amine to the surface of pre-formed, NHS-activated liposomes.
Materials:
-
DBCO-PEG1-NH2 (from Protocol 1)
-
NHS-activated liposomes (containing a lipid with an N-hydroxysuccinimide ester headgroup)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
Procedure:
-
Resuspend the NHS-activated liposomes in PBS at a concentration of 10-20 mg/mL.
-
Dissolve the DBCO-PEG1-NH2 in PBS.
-
Add the DBCO-PEG1-NH2 solution to the liposome suspension. A 10-20 fold molar excess of the amine linker to the NHS groups on the liposomes is recommended.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.
-
Purify the DBCO-functionalized liposomes from unreacted linker by passing the mixture through an SEC column equilibrated with PBS.
-
Collect the liposome-containing fractions.
Protocol 3: Conjugation of an Azide-Modified Targeting Ligand to DBCO-Functionalized Liposomes
Objective: To attach an azide-containing targeting ligand (e.g., an azide-modified antibody or peptide) to the DBCO-functionalized liposomes via copper-free click chemistry.
Materials:
-
DBCO-functionalized liposomes (from Protocol 2)
-
Azide-modified targeting ligand
-
PBS, pH 7.4
Procedure:
-
To the purified DBCO-functionalized liposomes, add the azide-modified targeting ligand. A 2-5 fold molar excess of the azide-ligand to the DBCO groups on the liposomes is recommended.
-
Incubate the reaction mixture overnight at 4°C with gentle mixing.
-
The resulting targeted liposomes can be purified from the excess targeting ligand using SEC.
-
Characterize the final product for size, zeta potential, and ligand conjugation efficiency.
Data Presentation
The following table summarizes the expected changes in the physicochemical properties of liposomes during the functionalization process.
| Sample | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Unfunctionalized Liposomes | 110 ± 5 | < 0.15 | -25 ± 3 |
| DBCO-Functionalized Liposomes | 115 ± 7 | < 0.18 | -23 ± 4 |
| Ligand-Conjugated Liposomes | 125 ± 10 | < 0.20 | -20 ± 5 |
Note: The exact values will depend on the specific lipid composition, targeting ligand, and experimental conditions.
Visualizations
Application Notes and Protocols for Surface Functionalization using DBCO-PEG1-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBCO-PEG1-NH-Boc is a heterobifunctional linker designed for the versatile and efficient functionalization of surfaces. This molecule incorporates three key chemical moieties:
-
A Dibenzocyclooctyne (DBCO) group for copper-free click chemistry, enabling the covalent attachment of azide-modified molecules through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[1][] This bioorthogonal reaction is highly specific and proceeds efficiently under mild, aqueous conditions, making it ideal for the immobilization of sensitive biomolecules.[3][4]
-
A short polyethylene glycol (PEG1) spacer that enhances hydrophilicity and provides spatial separation between the surface and the attached molecule, which can help to reduce steric hindrance and non-specific binding.
-
A tert-butyloxycarbonyl (Boc)-protected primary amine (-NH-Boc) which, after deprotection, serves as the attachment point to the surface. The Boc protecting group ensures the amine remains unreactive until desired, allowing for a controlled, stepwise functionalization process.[5]
These application notes provide a comprehensive guide to using this compound for the functionalization of amine-reactive surfaces, followed by the immobilization of azide-containing molecules.
Principle of Surface Functionalization
The overall workflow for using this compound to functionalize a surface and immobilize a target molecule is a three-step process:
-
Boc Deprotection: The terminal Boc group on the this compound linker is removed under acidic conditions to expose the primary amine.
-
Surface Immobilization of the Linker: The deprotected linker is covalently attached to a surface that has been pre-activated with amine-reactive groups, such as N-Hydroxysuccinimide (NHS) esters. This reaction forms a stable amide bond.
-
Biomolecule Immobilization via Click Chemistry: An azide-modified biomolecule of interest (e.g., protein, peptide, nucleic acid, or small molecule) is then specifically and covalently attached to the DBCO-functionalized surface via a SPAAC reaction.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₉H₃₀N₂O₃ |
| Molecular Weight | 491.6 g/mol |
| CAS Number | 2364591-77-3 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, DCM |
Table 2: Recommended Reaction Conditions for Surface Functionalization
| Step | Parameter | Recommended Conditions | Notes |
| Boc Deprotection | Reagent | 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Reaction is typically fast (15-30 minutes at room temperature). |
| Temperature | Room Temperature | ||
| Time | 15 - 60 minutes | Monitor by TLC or LC-MS to ensure complete deprotection. | |
| Linker Immobilization | Surface Type | NHS-ester activated surface | Other amine-reactive surfaces (e.g., epoxy, isothiocyanate) can also be used. |
| Buffer | Phosphate-Buffered Saline (PBS), HEPES, or Borate Buffer | pH 7.2 - 8.5. Avoid amine-containing buffers like Tris. | |
| Linker Concentration | 1-10 mM | Optimal concentration should be determined empirically. | |
| Temperature | Room Temperature or 4°C | Incubation at 4°C overnight can improve efficiency. | |
| Time | 1 - 4 hours at RT, or overnight at 4°C | ||
| SPAAC Reaction | Buffer | Phosphate-Buffered Saline (PBS), pH 7.4 | Buffer choice can influence reaction kinetics. |
| Azide-Molecule Conc. | 2-10 fold molar excess over surface-bound DBCO | Higher concentration increases reaction rate. | |
| Temperature | 4°C to 37°C | Reactions are generally faster at higher temperatures. | |
| Time | 2 - 12 hours | Reaction progress can be monitored by the decrease in DBCO absorbance at ~308 nm. |
Table 3: Quantitative Analysis of Surface Functionalization
| Analysis Method | Stage of Workflow | Information Provided | Typical Values / Observations |
| X-ray Photoelectron Spectroscopy (XPS) | All stages | Elemental composition and chemical states of the surface. | Post-Linker Immobilization: Increase in N1s and C1s signals. Post-SPAAC: Further increase in N1s signal due to the triazole ring formation. |
| Contact Angle Goniometry | All stages | Changes in surface hydrophilicity/hydrophobicity. | NHS-ester surface: Moderately hydrophobic. Post-Linker Immobilization: Increase in hydrophilicity due to PEG. Post-Biomolecule Immobilization: Varies depending on the biomolecule. |
| UV-Vis Spectroscopy | SPAAC Reaction | Quantification of DBCO consumption and reaction kinetics. | DBCO has a characteristic absorbance maximum around 308 nm, which disappears upon reaction with an azide. |
| Fluorescence Spectroscopy | Post-Linker Immobilization & SPAAC | Quantification of surface DBCO groups and immobilized fluorescent molecules. | An anthracene-azide assay can be used to quantify available DBCO sites through an increase in fluorescence upon reaction. |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM to a concentration of 10-20 mg/mL.
-
Add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected DBCO-PEG1-Amine.
-
Confirm the identity and purity of the product by LC-MS and/or NMR.
Protocol 2: Immobilization of Deprotected DBCO-PEG1-Amine onto an NHS-Ester Activated Surface
Materials:
-
NHS-ester activated surface (e.g., glass slide, microarray plate, nanoparticles)
-
Deprotected DBCO-PEG1-Amine (from Protocol 1)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M ethanolamine, pH 8.5
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
-
Deionized water
Procedure:
-
Prepare a 1-10 mM solution of the deprotected DBCO-PEG1-Amine in the Reaction Buffer.
-
Wash the NHS-ester activated surface with the Reaction Buffer.
-
Immediately add the DBCO-PEG1-Amine solution to the surface, ensuring complete coverage.
-
Incubate for 1-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
Remove the linker solution and wash the surface three times with PBST to remove any non-covalently bound linker.
-
(Optional but recommended) Quench any unreacted NHS-ester groups by incubating the surface with the Quenching Buffer for 30 minutes at room temperature.
-
Wash the surface three times with PBST and once with deionized water.
-
Dry the surface under a gentle stream of nitrogen or by centrifugation (for nanoparticles). The surface is now DBCO-functionalized and ready for the click reaction.
Protocol 3: Immobilization of an Azide-Modified Biomolecule via SPAAC
Materials:
-
DBCO-functionalized surface (from Protocol 2)
-
Azide-modified biomolecule (e.g., protein, peptide, oligonucleotide)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Wash Buffer: PBST
-
Blocking Buffer (optional): e.g., 1% BSA in PBS
Procedure:
-
Dissolve the azide-modified biomolecule in the Reaction Buffer to the desired concentration. A 2-10 fold molar excess relative to the estimated number of surface DBCO groups is recommended.
-
Add the biomolecule solution to the DBCO-functionalized surface.
-
Incubate for 2-12 hours at room temperature or 37°C. The optimal time and temperature should be determined empirically for each specific system.
-
Remove the biomolecule solution and wash the surface extensively with PBST to remove any non-covalently bound molecules.
-
(Optional) To prevent non-specific binding in subsequent assays, incubate the surface with a Blocking Buffer for 1 hour at room temperature.
-
Wash the surface three times with PBS.
-
The surface is now functionalized with the desired biomolecule and is ready for use in downstream applications.
Mandatory Visualization
Caption: Experimental workflow for surface functionalization.
Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
References
Purifying Precision: Application Notes and Protocols for DBCO-Conjugated Biomolecules
For researchers, scientists, and drug development professionals, the successful purification of dibenzocyclooctyne (DBCO)-conjugated biomolecules is a critical step in the development of targeted therapeutics, advanced imaging agents, and novel research tools. This document provides detailed application notes and experimental protocols for the purification of these valuable conjugates, ensuring high purity and recovery for downstream applications.
The conjugation of DBCO to biomolecules is a cornerstone of copper-free click chemistry, a bioorthogonal reaction that allows for the precise attachment of molecules of interest to proteins, antibodies, and oligonucleotides.[1][2] However, the reaction mixture often contains unreacted DBCO reagents, byproducts, and heterogeneous populations of conjugated species.[1] Effective purification is therefore paramount to the success of subsequent experiments.
Core Principles of Purification
The purification strategy for a DBCO-conjugated biomolecule depends on several factors, including the properties of the biomolecule itself, the nature of the conjugated payload, and the scale of the preparation. The primary goals of purification are to remove excess unconjugated DBCO reagent and to separate the desired conjugate from unconjugated biomolecules and aggregated species.[1][3]
Several techniques are commonly employed, each with its own advantages and limitations. These include size-based separations like Size-Exclusion Chromatography (SEC) and Tangential Flow Filtration (TFF), charge-based methods such as Ion-Exchange Chromatography (IEX), and hydrophobicity-based techniques like Hydrophobic Interaction Chromatography (HIC) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Quantitative Data Summary
The following tables summarize key quantitative parameters for the conjugation and purification of DBCO-biomolecules, compiled from various sources to facilitate experimental design.
Table 1: Recommended Molar Excess of DBCO-NHS Ester for Protein Conjugation
| Biomolecule | Molar Excess of DBCO-NHS Ester | Reference(s) |
| Antibody | 5 to 10-fold | |
| Antibody | 20 to 30-fold | |
| General Protein | 10 to 40-fold |
Table 2: Typical Protein Recovery Rates for Purification Methods
| Purification Method | Typical Protein Recovery | Reference(s) |
| Desalting Spin Column | > 85% | |
| Zeba™ Dye and Biotin Removal Spin Columns | > 85% | |
| Desalting Spin Columns (for antibody) | 90.1% | |
| Membrane Ultrafiltration (for antibody) | 82.3% |
Table 3: Parameters for Degree of Labeling (DOL) Calculation
| Parameter | Value | Reference(s) |
| Molar Extinction Coefficient of DBCO (ε_DBCO) at ~309 nm | ~12,000 M⁻¹cm⁻¹ | |
| Correction Factor (CF) for DBCO absorbance at 280 nm | ~0.90 to 1.089 | |
| Molar Extinction Coefficient of IgG (ε_IgG) at 280 nm | 204,000 M⁻¹cm⁻¹ |
Experimental Workflows
General Workflow for DBCO-Protein Conjugation and Purification
The overall process for generating and purifying DBCO-conjugated proteins is a multi-step procedure that begins with the conjugation reaction, followed by the removal of excess reagents and high-resolution purification of the conjugate.
Detailed Experimental Protocols
Protocol 1: Protein Conjugation with DBCO-NHS Ester
This protocol provides a general method for labeling a protein with a DBCO-NHS ester. The optimal molar excess of the DBCO reagent should be determined empirically for each specific protein.
Materials:
-
Protein to be labeled (1-5 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0)
-
DBCO-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting spin column
Procedure:
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.
-
Conjugation Reaction: Add the desired molar excess of the DBCO-NHS ester stock solution to the protein solution. The final concentration of DMSO should be kept low (ideally below 15%) to avoid protein precipitation.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15 minutes at room temperature to hydrolyze any unreacted NHS ester.
-
Removal of Excess Reagent: Remove the unreacted DBCO-NHS ester and quenching agent using a desalting spin column according to the manufacturer's protocol. The crude DBCO-conjugated protein is now ready for high-resolution purification.
Protocol 2: Purification of DBCO-Conjugated Proteins by HPLC
High-Performance Liquid Chromatography (HPLC) offers high-resolution separation of the DBCO-conjugated protein from unconjugated protein and other impurities. The choice of HPLC method depends on the physicochemical properties of the protein.
IEX separates molecules based on their net surface charge. Conjugation with DBCO can alter the isoelectric point (pI) of a protein, allowing for the separation of species with different degrees of labeling.
-
Column: A weak or strong anion or cation exchange column.
-
Mobile Phase A: Low ionic strength buffer (e.g., 50 mM Phosphate Buffer, pH 7.0).
-
Mobile Phase B: High ionic strength buffer (e.g., 50 mM Phosphate Buffer + 1 M NaCl, pH 7.0).
-
Gradient: A linear gradient from 0-100% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: Monitor absorbance at 280 nm (protein) and 309 nm (DBCO).
HIC separates proteins based on their surface hydrophobicity under non-denaturing conditions. The hydrophobic DBCO group increases the protein's affinity for the HIC stationary phase.
-
Column: A HIC column with a suitable stationary phase (e.g., Butyl, Phenyl).
-
Mobile Phase A: High salt buffer (e.g., 2 M Ammonium Sulfate in 100 mM Sodium Phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 100 mM Sodium Phosphate, pH 7.0).
-
Gradient: A reverse linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: Monitor absorbance at 280 nm and 309 nm.
RP-HPLC provides high-resolution separation based on hydrophobicity but often requires denaturing conditions, which may not be suitable for all proteins.
-
Column: A C4, C8, or C18 reverse-phase column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Solvent B over 30-60 minutes is a good starting point for method development.
-
Flow Rate: Typically 1.0 mL/min for analytical columns.
-
Detection: Monitor absorbance at 220 nm (peptide bonds) and 309 nm (DBCO).
Protocol 3: Purification using Tangential Flow Filtration (TFF)
TFF is a rapid and efficient method for buffer exchange and the removal of small molecule impurities, and it is scalable for larger production volumes. It is particularly useful for removing unconjugated DBCO reagent from the reaction mixture.
Materials:
-
TFF system with an appropriate molecular weight cut-off (MWCO) membrane.
-
Diafiltration buffer (e.g., PBS, pH 7.4).
Procedure:
-
System Setup: Assemble the TFF system according to the manufacturer's instructions.
-
Membrane Equilibration: Equilibrate the membrane with the diafiltration buffer.
-
Concentration/Diafiltration:
-
Load the crude DBCO-conjugated biomolecule solution into the system.
-
Perform diafiltration against 5-10 diavolumes of the diafiltration buffer to remove the unreacted DBCO reagent and other small molecules.
-
If necessary, concentrate the sample to the desired final volume.
-
-
Product Recovery: Collect the purified and concentrated DBCO-conjugated biomolecule.
Characterization of Purified DBCO-Conjugates
Following purification, it is essential to characterize the conjugate to determine its purity and the degree of labeling (DOL).
Purity Assessment
-
SDS-PAGE: Can reveal a slight shift in molecular weight corresponding to the attached DBCO groups.
-
Size-Exclusion Chromatography (SEC): An excellent method for analyzing aggregation and confirming the removal of small molecule impurities.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Provides the most accurate determination of the molecular weight, confirming successful conjugation and the distribution of different labeled species.
Degree of Labeling (DOL) Calculation
The DOL, which is the average number of DBCO molecules per biomolecule, can be calculated using UV-Vis spectrophotometry by measuring the absorbance of the purified conjugate at 280 nm (for protein) and 309 nm (for DBCO).
Formula for DOL Calculation:
DOL = (A₃₀₉ / ε_DBCO) / ((A₂₈₀ - (A₃₀₉ * CF)) / ε_protein)
Where:
-
A₂₈₀ and A₃₀₉ are the absorbances of the conjugate at 280 nm and 309 nm, respectively.
-
ε_DBCO is the molar extinction coefficient of the DBCO group at 309 nm (~12,000 M⁻¹cm⁻¹).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
CF is the correction factor for the DBCO group's absorbance at 280 nm.
Troubleshooting
Problem: Low Recovery of Conjugated Biomolecule
-
Possible Cause: Aggregation due to the hydrophobicity of the DBCO molecule.
-
Solution: Use a lower molar excess of DBCO-NHS ester during conjugation. Consider using PEGylated DBCO reagents to increase hydrophilicity.
Problem: Inefficient Removal of Unreacted DBCO Reagent
-
Possible Cause: The chosen purification method may not be optimal.
-
Solution: For small-scale purifications, spin desalting columns are effective. For larger scales, TFF is highly efficient for removing small molecule impurities. Dialysis is also a simple and effective method.
Problem: High Levels of Aggregation
-
Possible Cause: High degree of labeling with the hydrophobic DBCO moiety.
-
Solution: Optimize the molar ratio of the DBCO reagent. Employ DBCO reagents with hydrophilic linkers, such as PEG.
Logical Relationship of Purification Method Selection
The choice of purification method is a critical decision that impacts the final purity and yield of the DBCO-conjugated biomolecule. The following diagram illustrates a logical approach to selecting an appropriate purification strategy.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in DBCO-PEG1-NH-Boc Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting low yields in the synthesis of DBCO-PEG1-NH-Boc. This valuable linker is synthesized in a two-step process: first, an amide coupling between DBCO-amine and Boc-NH-PEG1-COOH, followed by the deprotection of the Boc group to yield the final product.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.
Q1: My amide coupling reaction between DBCO-amine and Boc-NH-PEG1-COOH is resulting in a low yield. What are the potential causes?
A1: Low yields in the amide coupling step can arise from several factors[1]:
-
Ineffective Carboxylic Acid Activation: The chosen coupling reagent may not be sufficiently potent to activate the carboxylic acid of Boc-NH-PEG1-COOH, especially if the reagents have degraded.
-
Poor Nucleophilicity of the Amine: While DBCO-amine is generally reactive, impurities or degradation can reduce its nucleophilicity.
-
Steric Hindrance: Although less of a concern with a short PEG1 linker, steric hindrance can still play a role, slowing down the reaction.
-
Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, or reaction time can lead to incomplete conversion.
-
Presence of Moisture: Water can hydrolyze the activated carboxylic acid intermediate, preventing amide bond formation.
-
Side Reactions: The activated carboxylic acid can react with other nucleophiles present or undergo rearrangement. With carbodiimide (B86325) reagents like EDC, an unreactive N-acylurea byproduct can form[1].
Q2: How can I improve the yield of the amide coupling step?
A2: To enhance the yield of your amide coupling reaction, consider the following optimization strategies:
-
Choice of Coupling Reagent: For sterically hindered or electronically deficient reactants, stronger coupling reagents like HATU or HCTU are recommended[2]. EDC/HOBt is a common and effective alternative[3][4].
-
Reagent Stoichiometry and Quality: Use a slight excess of the amine component (e.g., 1.05-1.2 equivalents of DBCO-amine) and ensure all reagents, especially the coupling agents, are fresh and of high purity.
-
Reaction Conditions: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) and use anhydrous solvents (e.g., DMF or DCM) to minimize side reactions caused by moisture.
-
Temperature and Reaction Time: While most coupling reactions proceed at room temperature, gentle heating (e.g., to 35-40°C) can sometimes improve yields for difficult couplings. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Order of Addition: For HATU-mediated coupling, pre-activating the carboxylic acid with HATU and a base like DIPEA for 15-30 minutes before adding the amine can improve efficiency.
Q3: I am observing multiple spots on my TLC after the amide coupling reaction. What could these be?
A3: Besides your desired product and unreacted starting materials, other spots on the TLC plate could indicate the formation of side products. A common side product when using carbodiimide reagents like DCC or EDC is the formation of an N-acylurea, which is an unreactive byproduct. If using HATU, residual coupling agent and its byproducts might also be visible.
Q4: My Boc deprotection step is incomplete. What could be the reason?
A4: Incomplete removal of the Boc protecting group is a frequent issue. The primary causes include:
-
Insufficient Acid Strength or Concentration: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection. If the concentration is too low, the reaction may not go to completion.
-
Inadequate Reaction Time or Temperature: Boc deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for complete removal.
-
Scavengers: While not always necessary for this substrate, the absence of scavengers in more complex molecules can lead to side reactions with the reactive tert-butyl cation generated during deprotection.
Q5: How can I ensure complete Boc deprotection and improve my yield?
A5: To achieve complete Boc deprotection, consider the following:
-
TFA Concentration: A common condition is a 1:1 mixture of TFA and a solvent like Dichloromethane (DCM). If deprotection is sluggish, increasing the TFA concentration can be beneficial.
-
Reaction Time: Monitor the reaction by TLC until the starting material (the Boc-protected intermediate) is fully consumed. Typical reaction times range from 1 to 4 hours at room temperature.
-
Work-up Procedure: After the reaction, it is crucial to remove all residual TFA. This is typically achieved by co-evaporation with a solvent like toluene (B28343) or DCM multiple times. The final product is often obtained as a TFA salt.
Q6: The purification of my final DBCO-PEG1-NH2 product is challenging due to its polarity. What are the best practices?
A6: Purifying polar amines can be difficult due to their interaction with silica (B1680970) gel. Here are some strategies:
-
Column Chromatography with Modified Mobile Phase: Add a small amount of a basic modifier like triethylamine (B128534) (TEA) or ammonium (B1175870) hydroxide (B78521) (typically 0.1-2%) to the mobile phase (e.g., DCM/Methanol). This helps to neutralize the acidic silanol (B1196071) groups on the silica surface, reducing tailing and improving separation.
-
Alternative Stationary Phases: Consider using amine-functionalized silica or alumina (B75360) (basic or neutral) for column chromatography, as these are less acidic than standard silica gel.
-
Reversed-Phase Chromatography (C18): For highly polar compounds, reversed-phase HPLC can be an effective purification method. Adjusting the mobile phase pH to be about 2 units above the amine's pKa will render the amine in its neutral form, increasing its retention on the nonpolar stationary phase.
Data Presentation
Table 1: Typical Reaction Conditions for Amide Coupling
| Parameter | HATU Coupling | EDC/HOBt Coupling |
| Carboxylic Acid (Boc-NH-PEG1-COOH) | 1.0 eq | 1.0 eq |
| Amine (DBCO-amine) | 1.05 - 1.2 eq | 1.0 - 1.2 eq |
| Coupling Reagent | HATU (1.1 - 1.5 eq) | EDC (1.1 - 1.5 eq), HOBt (1.0 - 1.2 eq) |
| Base | DIPEA (2.0 - 3.0 eq) | DIPEA or Triethylamine (2.0 - 3.0 eq) |
| Solvent | Anhydrous DMF or DCM | Anhydrous DMF or DCM |
| Temperature | Room Temperature | 0°C to Room Temperature |
| Reaction Time | 2 - 12 hours | 4 - 24 hours |
| Typical Yield | 60 - 90% | 50 - 85% |
Table 2: Typical Reaction Conditions for Boc Deprotection
| Parameter | Condition |
| Substrate (this compound) | 1.0 eq |
| Reagent | Trifluoroacetic Acid (TFA) |
| Solvent | Dichloromethane (DCM) |
| TFA/Solvent Ratio (v/v) | 1:4 to 1:1 |
| Temperature | Room Temperature |
| Reaction Time | 1 - 4 hours |
| Typical Yield | >90% (often quantitative) |
Experimental Protocols
Protocol 1: Synthesis of this compound (Amide Coupling)
This protocol is adapted for this compound synthesis based on established methods for similar compounds.
Materials:
-
Boc-NH-PEG1-COOH
-
DBCO-amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Under an inert atmosphere (argon or nitrogen), dissolve Boc-NH-PEG1-COOH (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve DBCO-amine (1.05 eq) in a minimum amount of anhydrous DMF.
-
Add the DBCO-amine solution to the activated carboxylic acid mixture.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford the pure this compound.
Protocol 2: Synthesis of DBCO-PEG1-NH2 (Boc Deprotection)
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Toluene
Procedure:
-
Dissolve the this compound intermediate (1.0 eq) in DCM.
-
Add TFA to the solution to achieve a final concentration of 20-50% (v/v).
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with toluene (3x) to ensure complete removal of residual TFA.
-
The crude product is often obtained as the TFA salt and can be used directly or further purified by reversed-phase HPLC if necessary.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound and its subsequent deprotection.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Troubleshooting Non-Specific Binding with DBCO Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address non-specific binding (NSB) issues encountered when using dibenzocyclooctyne (DBCO) linkers in bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding with DBCO linkers?
Non-specific binding (NSB) with DBCO linkers is often a result of a combination of factors:
-
Hydrophobic Interactions: The dibenzocyclooctyne (DBCO) group itself is hydrophobic and can interact non-specifically with hydrophobic regions of proteins, cell membranes, or plastic surfaces.[1] While often paired with hydrophilic linkers like polyethylene (B3416737) glycol (PEG), the DBCO moiety can still be a primary driver of NSB.
-
Ionic Interactions: Electrostatic forces between charged molecules can lead to unwanted binding. This can occur between the DBCO-conjugated molecule and other charged biomolecules or surfaces.
-
Linker Aggregation: At high concentrations or in suboptimal buffer conditions, DBCO linkers or the resulting conjugates can form aggregates. These aggregates are prone to precipitating and sticking non-specifically to surfaces or biomolecules.[1]
-
Insufficient Blocking: In assays involving solid supports (e.g., ELISA, Western blot, flow cytometry), surfaces that are not adequately blocked provide sites for molecules to adhere non-specifically.
Q2: How can I reduce non-specific binding in my experiments?
Several strategies can be employed to minimize NSB:
-
Optimize Buffer Conditions: Adjusting the pH and salt concentration of your buffers can significantly reduce NSB.[2][3]
-
Use Blocking Agents: Incorporating blocking agents like bovine serum albumin (BSA) or casein can effectively block non-specific binding sites on surfaces and reduce hydrophobic interactions.[3]
-
Add Non-Ionic Surfactants: Low concentrations of non-ionic surfactants, such as Tween-20 or Triton X-100, can disrupt hydrophobic interactions.
-
Incorporate PEG Linkers: Using DBCO reagents with integrated PEG linkers can increase the hydrophilicity of the conjugate, which generally helps to reduce NSB by forming a hydration shell.
Q3: Can the DBCO group react with molecules other than azides?
The strain-promoted azide-alkyne cycloaddition (SPAAC) reaction between DBCO and azides is highly specific and bioorthogonal. Under typical physiological conditions, the DBCO group is exceptionally selective for azides and does not react with other common functional groups found in biological systems, such as amines or hydroxyls. However, it has been reported that cyclooctynes can react with thiol groups of cysteines, although this reaction is significantly slower than the reaction with azides.
Troubleshooting Guides
This section provides structured approaches to common problems associated with non-specific binding of DBCO linkers.
Problem: High background signal in fluorescence microscopy, flow cytometry, or plate-based assays.
High background is a common indicator of non-specific binding of your DBCO-fluorophore conjugate.
Troubleshooting Workflow:
Caption: A workflow for troubleshooting high background signals.
Recommended Solutions:
-
Increase Washing: Increase the number and duration of washing steps to remove unbound conjugate.
-
Optimize Blocking: Increase the concentration of your blocking agent (e.g., 1-5% BSA) and/or the incubation time.
-
Add Surfactants: Include a low concentration (0.05-0.1%) of a non-ionic surfactant like Tween-20 or Triton X-100 in your washing and incubation buffers to disrupt hydrophobic interactions.
-
Adjust Buffer Composition: Modify the pH or increase the salt concentration (e.g., up to 500 mM NaCl) in your buffers to minimize ionic interactions.
-
Filter Conjugate: If you suspect aggregation of your DBCO-conjugate, filter the solution through a 0.22 µm spin filter before use.
Experimental Protocols
Protocol 1: Systematic Evaluation of Buffer Additives to Reduce Non-Specific Binding
This protocol provides a framework for systematically testing different buffer additives to identify the optimal conditions for minimizing NSB of a DBCO-conjugated protein.
1. Preparation of Test Buffers:
Prepare a set of buffers with varying additives. The base buffer should be one that is compatible with your biomolecule (e.g., PBS, pH 7.4).
-
Buffer A (Control): Base buffer only.
-
Buffer B: Base buffer + 1% (w/v) BSA.
-
Buffer C: Base buffer + 0.1% (v/v) Tween-20.
-
Buffer D: Base buffer + 1% BSA + 0.1% Tween-20.
-
Buffer E: Base buffer + 300 mM NaCl.
-
Buffer F: Base buffer + 500 mM NaCl.
2. Negative Control Setup:
Prepare a negative control sample that lacks the specific binding partner for your DBCO-conjugated molecule. This could be:
-
Wells of a microplate not coated with the target antigen.
-
Cells that do not express the target receptor.
-
Beads without the immobilized antibody.
3. Incubation:
-
Aliquot the negative control samples.
-
Resuspend each aliquot in one of the test buffers from step 1.
-
Add your DBCO-conjugated protein at its typical working concentration to each sample.
-
Incubate under your standard experimental conditions (e.g., 1 hour at room temperature).
4. Washing:
-
Wash each sample 3-5 times with its corresponding test buffer. For example, the sample incubated in Buffer B should be washed with Buffer B.
5. Analysis:
-
Analyze the signal from each negative control sample using your standard detection method (e.g., fluorescence plate reader, flow cytometer).
-
The buffer that yields the lowest signal in the negative control is the most effective at reducing non-specific binding.
Data Presentation
The following table provides an illustrative comparison of the effectiveness of different blocking agents and additives in reducing non-specific binding. The values presented are representative and the optimal conditions should be determined empirically for each specific application.
| Additive/Blocking Agent | Typical Concentration | Mechanism of Action | Illustrative NSB Reduction (%) |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Blocks non-specific binding sites on surfaces and reduces hydrophobic interactions. | 60-80% |
| Non-Fat Dry Milk | 5% (w/v) | A cost-effective protein-based blocking agent. | 50-70% |
| Casein | 1% (w/v) | A phosphoprotein that is effective at blocking non-specific binding. | 70-90% |
| Tween-20 | 0.05-0.1% (v/v) | Non-ionic surfactant that disrupts hydrophobic interactions. | 40-60% |
| Triton X-100 | 0.05-0.1% (v/v) | Non-ionic surfactant that disrupts hydrophobic interactions. | 40-60% |
| Increased Salt (NaCl) | 150-500 mM | Shields electrostatic charges to reduce ionic interactions. | 30-50% |
Visualization of Non-Specific Binding and Mitigation Strategies
The following diagram illustrates the primary mechanisms of non-specific binding and how different additives can help to prevent it.
Caption: Mechanisms of non-specific binding and mitigation strategies.
References
Technical Support Center: Optimizing SPAAC Reactions with DBCO-PEG1-NH-Boc
Welcome to the technical support center for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions utilizing DBCO-PEG1-NH-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a chemical linker used in bioconjugation.[1][2][3][4][5] It contains three key components:
-
DBCO (Dibenzocyclooctyne): A reactive group that specifically and efficiently reacts with azide-functionalized molecules without the need for a copper catalyst (a process called copper-free click chemistry or SPAAC).
-
PEG1 (a short Polyethylene Glycol spacer): This spacer enhances solubility and provides flexibility, which can help to reduce steric hindrance during the reaction.
-
NH-Boc (a Boc-protected amine): The amine group allows for further modification after the SPAAC reaction. The Boc (tert-Butyloxycarbonyl) group is a protecting group that prevents the amine from reacting prematurely and can be removed under acidic conditions.
This reagent is commonly used for labeling biomolecules, creating antibody-drug conjugates (ADCs), and in targeted drug delivery systems.
Q2: My SPAAC reaction with this compound is slow or the yield is low. What are the potential causes and how can I improve it?
Several factors can influence the kinetics and efficiency of SPAAC reactions. Here are some key areas to investigate:
-
Buffer Selection: The choice of buffer can significantly impact reaction rates. While Phosphate-Buffered Saline (PBS) is commonly used, studies have shown that HEPES buffer (pH 7) can lead to higher reaction rates compared to PBS at the same pH. Reactions in cell culture media like DMEM have also been observed to be faster than in RPMI.
-
pH Level: Generally, higher pH values (in the range of 7-8.5) tend to increase the rate of SPAAC reactions. However, this effect can be buffer-dependent, with HEPES showing less pH sensitivity. It is crucial to ensure the chosen pH is compatible with the stability of your biomolecules.
-
Temperature: Increasing the reaction temperature can accelerate the reaction. Reactions are often performed at room temperature (25°C) or 37°C. However, be mindful of the thermal stability of your biomolecules, as higher temperatures can cause denaturation or precipitation.
-
Reactant Concentration: According to the law of mass action, increasing the concentration of your DBCO and azide-containing molecules will lead to a faster reaction. If solubility is a limiting factor, consider using aqueous-miscible organic co-solvents like DMSO, but keep the concentration low (typically <20%) to avoid protein precipitation.
-
Steric Hindrance: The molecular environment around the DBCO and azide (B81097) groups can impede the reaction. The PEG spacer in this compound helps to mitigate this, but if you are labeling a large, complex biomolecule, steric hindrance can still be a factor.
-
Solvent Effects: While SPAAC is valued for its biocompatibility in aqueous buffers, organic co-solvents can influence the reaction rate. Some studies suggest that more aqueous solvent systems can lead to faster SPAAC reactions.
Q3: I am observing non-specific labeling or unexpected side reactions. What could be the cause?
While SPAAC is a highly specific bioorthogonal reaction, off-target reactions can occur under certain conditions:
-
Reaction with Cysteine Residues: DBCO reagents have been reported to show some non-specific reactivity with cysteine residues in proteins.
-
Presence of Sodium Azide: If your buffers contain sodium azide (NaN₃) as a preservative, it will compete with your azide-labeled molecule for the DBCO reagent, significantly reducing the efficiency of your intended reaction. It is critical to use azide-free buffers throughout your experiment.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues during your SPAAC experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Slow or Incomplete Reaction | Suboptimal buffer conditions. | Switch from PBS to HEPES buffer. Optimize the pH of your buffer, aiming for a slightly alkaline condition (pH 7.5-8.5) if your biomolecule is stable. |
| Low reaction temperature. | Increase the reaction temperature to 37°C, provided your biomolecules are thermally stable. | |
| Insufficient reactant concentration. | Increase the concentration of the limiting reagent. If solubility is an issue, add a small amount of a water-miscible organic solvent like DMSO (up to 20%). | |
| Steric hindrance. | The PEG1 spacer in your reagent is designed to reduce this, but for very crowded sites, consider a longer PEG linker if this problem persists. | |
| Non-specific Labeling | Reaction with free thiols. | This is a known, though less common, side reaction of DBCO. If your protein has highly reactive cysteines, consider blocking them prior to the SPAAC reaction if they are not the intended target. |
| Contamination with sodium azide. | Ensure all buffers are freshly prepared and free of sodium azide, which will compete for the DBCO reagent. | |
| Low Final Product Yield | Inefficient purification. | Optimize your purification method (e.g., size-exclusion chromatography, dialysis) to efficiently remove unreacted reagents. |
| Degradation of reagents. | Ensure your this compound and azide-modified molecules are stored correctly and are not degraded. |
Experimental Protocols
Protocol 1: General Procedure for SPAAC Conjugation
This protocol outlines a general workflow for conjugating a DBCO-functionalized molecule (like a protein modified with this compound) to an azide-modified molecule.
-
Reagent Preparation:
-
Dissolve your azide-modified molecule in an appropriate azide-free buffer (e.g., HEPES at pH 7.5).
-
Dissolve the this compound-labeled molecule in the same buffer. If the Boc-protected amine needs to be deprotected for subsequent steps, this should be done prior to the SPAAC reaction by treating with an acid like trifluoroacetic acid (TFA) and then neutralizing the solution.
-
-
Reaction Setup:
-
Mix the DBCO-containing molecule and the azide-containing molecule in a reaction vessel. A typical starting point is to use a slight molar excess (1.5 to 3-fold) of one reactant, depending on which is more precious.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature (25°C) or 37°C for 2 to 12 hours. The optimal time will depend on the specific reactants and conditions. Reaction progress can be monitored (see Protocol 2).
-
-
Purification:
-
Once the reaction is complete, purify the conjugate to remove any unreacted starting materials. Common methods include size-exclusion chromatography (SEC), dialysis, or affinity chromatography.
-
Protocol 2: Monitoring SPAAC Reaction Progress by UV-Vis Spectroscopy
The progress of the SPAAC reaction can be conveniently monitored by tracking the disappearance of the characteristic DBCO absorbance peak.
-
Spectrophotometer Setup:
-
Set up a UV-Vis spectrophotometer to measure absorbance at approximately 309 nm, which is the absorbance maximum for DBCO.
-
-
Sample Preparation:
-
Prepare the reaction mixture as described in Protocol 1. The initial concentration of the DBCO reagent should be sufficient to give a clear absorbance signal.
-
Use a reference cuvette containing the buffer and the azide-containing molecule to zero the instrument.
-
-
Data Acquisition:
-
Initiate the reaction by adding the DBCO-reagent to the cuvette containing the azide-modified molecule.
-
Immediately begin monitoring the absorbance at 309 nm over time. Record data points at regular intervals until the absorbance value stabilizes, indicating the reaction has reached completion.
-
Visualizations
References
Technical Support Center: Managing DBCO-PEG1-NH-Boc Solubility
Welcome to the technical support center for DBCO-PEG1-NH-Boc. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common solubility issues encountered when using this compound in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous buffers?
A1: this compound is sparingly soluble in aqueous buffers alone. Its chemical structure, characterized by the hydrophobic dibenzocyclooctyne (DBCO) and Boc-protected amine groups, limits its direct dissolution in water-based solutions. The short PEG1 spacer provides only a minor increase in hydrophilicity.[1][2] For most bioconjugation experiments, a stock solution should first be prepared in a water-miscible organic solvent.
Q2: In which organic solvents can I dissolve this compound?
A2: this compound is readily soluble in common organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and dichloromethane (B109758) (DCM).[3] For applications in aqueous systems, DMSO is the most frequently recommended solvent due to its miscibility with water and compatibility with many biological molecules at low concentrations.
Q3: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous buffer. What's happening?
A3: Precipitation upon addition to an aqueous buffer is a common issue and can be attributed to several factors:
-
Final Organic Solvent Concentration: If the final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer is too high, it can cause your biomolecule (like a protein) to precipitate. It is recommended to keep the final DMSO concentration below 15%.[4]
-
Compound Concentration: You might be exceeding the solubility limit of this compound in the final aqueous buffer, even with the presence of a co-solvent.
-
Buffer Composition: The pH and ionic strength of your buffer can influence the solubility of both your biomolecule and the DBCO reagent.
Q4: Can I heat the solution or sonicate it to improve solubility?
A4: Yes, gentle warming (up to 37°C) and sonication can be used to aid in the dissolution of this compound, particularly when preparing the initial stock solution in an organic solvent.[5] However, for subsequent dilutions in aqueous buffers containing sensitive biomolecules like proteins, prolonged heating is not recommended as it may lead to degradation or denaturation.
Q5: Are there any buffer components I should avoid when working with DBCO reagents?
A5: Absolutely. Avoid buffers containing sodium azide (B81097) (NaN₃). The azide in the buffer will react with the DBCO group, quenching its reactivity towards your target azide-labeled molecule. Also, if you are working with a DBCO-NHS ester, avoid buffers with primary amines like Tris or glycine, as they will compete with your target molecule for conjugation.
Troubleshooting Guide
Issue 1: this compound powder will not dissolve in the aqueous buffer.
-
Potential Cause: Direct dissolution in aqueous buffers is not recommended due to the compound's hydrophobicity.
-
Recommended Solution: Prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO or DMF. Ensure the compound is fully dissolved before proceeding.
Issue 2: The solution becomes cloudy or shows precipitation after adding the this compound stock solution to the aqueous reaction mixture.
-
Potential Cause 1: The final concentration of the organic co-solvent is too high, causing the protein or other biomolecules to precipitate.
-
Recommended Solution 1: Minimize the volume of the organic stock solution added. Aim for a final organic solvent concentration of 10% or less in your reaction mixture.
-
Potential Cause 2: The concentration of this compound exceeds its solubility limit in the final aqueous buffer.
-
Recommended Solution 2: Try lowering the final concentration of the DBCO reagent in the reaction. If a high concentration is necessary, consider using a DBCO-PEG linker with a longer PEG chain (e.g., PEG4) to enhance aqueous solubility.
-
Potential Cause 3: The pH of the buffer is affecting the stability or solubility of your biomolecule.
-
Recommended Solution 3: Ensure your buffer has sufficient buffering capacity to handle the addition of the DMSO stock. A common buffer for bioconjugation is phosphate-buffered saline (PBS) at pH 7.2-7.4.
Data Summary
| Compound | Solvent | Solubility |
| This compound | DMSO, DMF, DCM | Soluble |
| DBCO-PEG4-NHS ester | Aqueous Buffers | Up to 5.5 mM |
| DBCO-PEG4-Maleimide | Aqueous Buffers | Up to 6.6 mM |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add a sufficient volume of anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM).
-
Vortex the vial until the compound is completely dissolved. Gentle warming or brief sonication can be used to assist dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Procedure for Labeling a Protein with this compound in an Aqueous Buffer
Note: This protocol assumes the Boc-protecting group on the amine has been removed and the resulting amine has been functionalized (e.g., to an NHS ester) for reaction with a protein. If using the DBCO group for click chemistry, this protocol outlines how to prepare the reagent for addition to an azide-containing protein.
-
Prepare your protein solution in an appropriate azide-free buffer (e.g., PBS, pH 7.4).
-
Calculate the volume of the this compound stock solution needed to achieve the desired molar excess in your reaction.
-
Slowly add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.
-
Ensure the final concentration of DMSO (or other organic solvent) is below 15% (ideally <10%) of the total reaction volume.
-
Incubate the reaction at the desired temperature (e.g., room temperature or 4°C) for the appropriate time (typically 2-12 hours).
-
After incubation, proceed with the purification of your labeled protein using methods such as spin desalting columns or dialysis to remove unreacted DBCO reagent.
Visualizations
References
preventing side reactions in DBCO-azide conjugation
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals prevent and troubleshoot side reactions in DBCO-azide (Strain-Promoted Alkyne-Azide Cycloaddition - SPAAC) conjugation reactions.
Troubleshooting Guide
This section addresses specific issues that may arise during your DBCO-azide conjugation experiments.
Question: Why is my final conjugation yield unexpectedly low?
Answer:
Low conjugation yield can be attributed to several factors, ranging from reagent instability to suboptimal reaction conditions. Here are the most common causes and how to address them:
-
Degradation of DBCO Reagent: The strained cyclooctyne (B158145) ring of DBCO is susceptible to hydrolysis in aqueous solutions, especially at non-neutral pH and elevated temperatures.[1] Storing DBCO reagents, especially stock solutions, improperly can lead to significant degradation before the reaction even begins.[2]
-
Side Reactions with Thiols: If your protein or buffer contains free thiols, such as from cysteine residues or reducing agents like Dithiothreitol (DTT), they can react with the DBCO group, consuming it and preventing the desired reaction with the azide (B81097).[3]
-
Suboptimal Reaction Conditions: The efficiency of the SPAAC reaction is sensitive to pH, temperature, and the molar ratio of reactants.[3] Using incorrect ratios or incubating at a temperature that promotes DBCO degradation can lower your yield.[1]
-
Presence of Competing Reagents: Buffers containing sodium azide will directly react with and deplete your DBCO reagent. Similarly, if you are using an NHS-ester functionalized DBCO to label a protein, buffers containing primary amines (e.g., Tris, glycine) will compete with your target protein for the NHS ester.
-
Inefficient Purification: Significant loss of the final conjugate during purification steps can be mistaken for a low reaction yield.
To diagnose the issue, a systematic approach is recommended. Start by verifying the integrity of your reagents before optimizing the reaction and purification steps.
dot
Caption: Troubleshooting workflow for low DBCO-azide conjugation yield.
Question: My DBCO reagent appears to be inactive. How can I prevent this?
Answer:
DBCO instability is a primary cause of failed conjugations. The strained alkyne is susceptible to degradation.
-
Storage: Solid DBCO reagents should be stored at -20°C, protected from light and moisture. Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for a few months, but repeated freeze-thaw cycles should be avoided as absorbed moisture can cause hydrolysis. It is highly recommended to prepare aqueous working solutions fresh on the day of the experiment.
-
pH: The DBCO group is most stable at a neutral pH (6.0-7.5). Strongly acidic conditions can cause rearrangement and degradation of the DBCO ring, while basic conditions can increase the rate of hydrolysis.
-
Temperature: Elevated temperatures accelerate the degradation of DBCO in aqueous solutions. For reactions requiring longer incubation times, performing the conjugation at 4°C is often recommended over room temperature or 37°C.
You can experimentally assess the stability of your DBCO reagent using the HPLC-based protocol provided in this guide.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of in DBCO-azide chemistry?
A1: The two main side reactions that compete with the desired azide conjugation are:
-
Hydrolysis: The strained triple bond of the DBCO ring can react with water, leading to the opening of the eight-membered ring and rendering it inactive towards azides. This process is accelerated by non-neutral pH and higher temperatures.
-
Reaction with Thiols: DBCO can react with free sulfhydryl groups (-SH), which are present in molecules like cysteine, glutathione, or reducing agents such as DTT. This is a significant issue when working with proteins or in cell lysates.
dot
Caption: Competing reactions in DBCO-azide conjugation.
Q2: Which buffers and additives should I avoid in my conjugation reaction?
A2: To prevent side reactions and ensure high efficiency, avoid the following:
-
Azide-containing buffers: Sodium azide (NaN₃) is a common preservative but will react directly with the DBCO group.
-
Primary amine-containing buffers: Buffers like Tris and glycine (B1666218) should not be used when activating a molecule with a DBCO-NHS ester, as they will compete for the amine-reactive NHS ester. Recommended buffers include PBS or HEPES at pH 7-7.5.
-
Sulfhydryl-containing components: Reducing agents like DTT or β-mercaptoethanol will react with DBCO. Furthermore, these agents can also reduce your azide group, rendering it inactive. If your protein requires a reducing environment for stability, these agents must be removed just before the addition of the DBCO reagent, typically through desalting columns or dialysis.
Q3: How stable is the DBCO group under typical experimental conditions?
A3: The stability is highly dependent on the conditions. A DBCO-modified antibody, for instance, may lose only 3-5% of its reactivity over 4 weeks when stored at 4°C in an appropriate buffer. However, in aqueous solution at 37°C and pH 7.4, degradation can be more significant over a 24-hour period.
Quantitative Data Summary
Table 1: Stability of DBCO in Aqueous Buffers
| pH of Buffer | Temperature | Incubation Time | Expected % Stability | Notes |
| 5.0 | 25°C | 24 hours | 85 - 90% | Potential for slow acid-mediated degradation. |
| 7.4 (PBS) | 4°C | 48 hours | >95% | Optimal for short-term storage and long reactions. |
| 7.4 (PBS) | 25°C | 24 hours | 90 - 95% | Good stability for typical room temperature reactions. |
| 7.4 (PBS) | 37°C | 24 hours | 80 - 85% | Increased temperature significantly accelerates degradation. |
| 8.5 | 25°C | 24 hours | 90 - 95% | Generally stable, but higher pH can increase hydrolysis rate. |
| Data is illustrative, based on the known chemistry of DBCO functional groups. For critical applications, an in-house stability test is recommended. |
Table 2: Recommended Reaction Parameters for Antibody-Oligo Conjugation
| Parameter | Recommended Value | Rationale / Notes |
| Molar Excess (DBCO-NHS) | 20-30 fold over antibody | Ensures efficient labeling of primary amines on the antibody. |
| Molar Excess (Azide-Oligo) | 2-4 fold over DBCO-antibody | Drives the click reaction to completion. |
| Reaction Temperature | 4°C or Room Temp (20-25°C) | 4°C is preferred for long incubations to minimize DBCO degradation. |
| Reaction Time | 2-4 hours (Room Temp) or 12-18 hours (4°C) | Longer times at lower temperatures can improve yield for slow reactions. |
| Solvent (DMSO %) | < 20% | High concentrations of organic solvents can denature proteins. |
Experimental Protocols
Protocol 1: General Antibody Labeling with DBCO-NHS Ester and Azide Conjugation
This protocol describes the activation of an antibody with a DBCO-NHS ester followed by the copper-free click reaction with an azide-modified molecule (e.g., an oligonucleotide).
dot
Caption: Experimental workflow for a two-step DBCO-azide conjugation.
Methodology:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free and azide-free buffer (e.g., PBS, pH 7.4). If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
DBCO Activation:
-
Prepare a fresh 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.
-
Add a 20-30 fold molar excess of the DBCO-NHS ester stock solution to the antibody solution. Ensure the final DMSO concentration remains below 20%.
-
Incubate the reaction at room temperature for 60 minutes.
-
-
Removal of Excess DBCO-NHS:
-
Immediately after incubation, remove the unreacted DBCO-NHS ester using a spin desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) to prevent hydrolysis and side reactions.
-
-
Copper-Free Click Reaction:
-
To the purified DBCO-activated antibody, add a 2-4 fold molar excess of the azide-modified molecule.
-
Incubate the mixture overnight (12-18 hours) at 4°C or for 2-4 hours at room temperature.
-
-
Final Purification:
-
Purify the final antibody conjugate to remove any unreacted azide-molecule. Suitable methods include Size-Exclusion Chromatography (SEC), Tangential Flow Filtration (TFF), or dialysis.
-
Protocol 2: HPLC-Based Assay to Determine DBCO Stability
This protocol allows you to quantify the stability of a DBCO reagent in a specific aqueous buffer over time.
Methodology:
-
Prepare Stock Solution: Dissolve the DBCO reagent in anhydrous DMSO to a final concentration of 10 mM.
-
Prepare Working Solution: Dilute the stock solution 1:100 into your pre-warmed aqueous buffer of choice (e.g., PBS at 37°C) to a final concentration of 100 µM. Mix thoroughly.
-
Timepoint Zero (T=0): Immediately inject a 20 µL aliquot of the working solution onto a Reverse-Phase HPLC (RP-HPLC) equipped with a C18 column. This serves as your baseline measurement.
-
Incubation: Place the vial containing the remaining working solution in an incubator at the desired temperature (e.g., 25°C or 37°C).
-
Collect Timepoints: At regular intervals (e.g., 2, 4, 8, 12, and 24 hours), inject another 20 µL aliquot onto the HPLC.
-
Analysis:
-
Monitor the elution profile using a UV detector set to ~309 nm, which is the characteristic absorbance wavelength for DBCO.
-
Calculate the area of the DBCO peak at each time point.
-
Determine the percentage of remaining DBCO at each time point relative to the T=0 peak area to quantify the rate of degradation.
-
References
Technical Support Center: Enhancing DBCO-PEG1-NH-Boc Bioconjugation Efficiency
Welcome to the technical support center for DBCO-PEG1-NH-Boc bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the efficiency of their bioconjugation experiments. Here you will find frequently asked questions (FAQs) and a troubleshooting guide to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a chemical linker used in bioconjugation. It contains three key components:
-
DBCO (Dibenzocyclooctyne): A strained alkyne that reacts with azide-containing molecules through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][2][3][4] This reaction is bioorthogonal, meaning it can occur in complex biological environments without interfering with native biochemical processes.[2]
-
PEG1 (Polyethylene Glycol, 1 unit): A short, hydrophilic spacer that can improve the solubility and reduce steric hindrance of the conjugated molecule.
-
NH-Boc (Boc-protected amine): The amine group is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under many reaction conditions but can be removed under acidic conditions to reveal a primary amine, which can then be used for further conjugation.
This linker is often used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other complex bioconjugates where sequential ligations are required.
Q2: How should I store and handle this compound?
Proper storage and handling are crucial to maintain the reactivity of the DBCO group.
-
Storage: Store the solid compound at -20°C, protected from light and moisture. Under these conditions, it can be stable for an extended period.
-
Handling: Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation. Prepare stock solutions in anhydrous solvents like DMSO or DMF immediately before use. While stock solutions can be stored for short periods at -20°C or -80°C, fresh solutions are always recommended as the DBCO group can lose reactivity over time.
Q3: What are the key steps for a typical bioconjugation reaction using this compound?
A typical workflow involves two main stages:
-
Boc Deprotection: The Boc protecting group on the amine must be removed to allow for subsequent reactions. This is typically achieved by treating the molecule with a strong acid like trifluoroacetic acid (TFA).
-
SPAAC Reaction: The deprotected molecule, now containing a free DBCO group, is reacted with an azide-functionalized molecule. This copper-free click chemistry reaction forms a stable triazole linkage.
Q4: Which analytical techniques can be used to monitor the reaction and characterize the final product?
Several analytical techniques can be employed:
-
UV-Vis Spectroscopy: The incorporation of the DBCO group can be monitored by measuring the absorbance at approximately 310 nm.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to monitor the progress of the reaction and to purify the final conjugate.
-
Mass Spectrometry (MS): MS provides the molecular weight of the product, confirming successful conjugation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the structure of the final conjugate.
Experimental Protocols
Boc Deprotection of this compound
Objective: To remove the Boc protecting group to yield a reactive primary amine.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Round bottom flask
-
Stir plate and stir bar
Procedure:
-
Dissolve this compound in a minimal amount of DCM in a round bottom flask.
-
Add an excess of TFA to the solution (e.g., a 1:1 ratio of TFA to DCM).
-
Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
Re-dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected product.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Objective: To conjugate the deprotected DBCO-containing molecule to an azide-functionalized biomolecule.
Materials:
-
Deprotected DBCO-PEG1-linker
-
Azide-functionalized biomolecule (e.g., protein, peptide)
-
Reaction buffer (e.g., PBS, HEPES, pH 7.0-8.5)
-
Anhydrous DMSO or DMF
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Prepare a stock solution of the deprotected DBCO-PEG1-linker in anhydrous DMSO or DMF.
-
Dissolve the azide-functionalized biomolecule in the reaction buffer.
-
Add the DBCO-linker stock solution to the biomolecule solution. A molar excess of the DBCO-linker (typically 1.5 to 3-fold) is recommended to drive the reaction to completion.
-
Incubate the reaction at room temperature for 2-12 hours or at 4°C overnight. The optimal time may need to be determined empirically.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, HPLC, MS).
-
Once the reaction is complete, purify the conjugate using a suitable method to remove unreacted reagents.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Conjugation Efficiency | Inefficient Boc Deprotection: The amine group is not fully deprotected, leading to a lower concentration of reactive linker. | - Ensure complete removal of the Boc group by monitoring the deprotection reaction with TLC or LC-MS.- Use fresh TFA for the deprotection step. |
| Degradation of DBCO Reagent: The DBCO group is sensitive to moisture and can lose reactivity over time. | - Store this compound at -20°C under dry conditions.- Allow the vial to warm to room temperature before opening.- Prepare stock solutions in anhydrous solvents immediately before use. | |
| Suboptimal Reaction Conditions: The pH, temperature, or reactant concentrations may not be ideal. | - Optimize the pH of the reaction buffer (typically between 7.0 and 8.5).- Vary the reaction temperature (room temperature is often sufficient, but 4°C for longer incubations can also be effective).- Adjust the molar ratio of the DBCO-linker to the azide-molecule. | |
| Poor Solubility of Reagents or Conjugate | Hydrophobicity of the DBCO Moiety: The DBCO group is relatively hydrophobic and can lead to solubility issues. | - Prepare stock solutions in an organic solvent like DMSO or DMF and add them to the aqueous reaction buffer, ensuring the final organic solvent concentration is compatible with your biomolecule (often <10%).- The PEG spacer in this compound is intended to improve solubility. |
| Precipitation of the Final Conjugate: The modification may alter the solubility of the biomolecule. | - Perform the conjugation and purification steps at 4°C.- Optimize the buffer conditions for the final conjugate, potentially including additives like glycerol. | |
| Side Reactions or Unwanted Products | Reaction with Other Functional Groups: While SPAAC is highly specific, side reactions can occur under certain conditions. | - Ensure that the azide-functionalized molecule does not contain other reactive groups that could potentially interact with the DBCO linker.- Use a buffer that does not contain azides, as this will compete with the desired reaction. |
| Hydrolysis of DBCO: The strained alkyne can be susceptible to hydrolysis over long reaction times or at extreme pH. | - Keep reaction times as short as necessary to achieve good conversion.- Maintain the pH within the recommended range. |
Visualizations
Caption: A high-level overview of the experimental workflow.
Caption: Logical relationship of the key reaction steps.
Caption: A decision tree for troubleshooting low reaction yield.
References
Technical Support Center: DBCO-PEG1-NH-Boc Reaction Kinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DBCO-PEG1-NH-Boc. The information focuses on the critical impact of pH on the stability and reaction kinetics of this reagent.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for reacting the DBCO group of this compound with an azide (B81097)?
A1: The strain-promoted azide-alkyne cycloaddition (SPAAC) or "copper-free click chemistry" reaction of the DBCO group is most efficient in a pH range of 6.0 to 9.0.[1][2][3] For many bioconjugation applications, a pH of 7.0 to 8.0 is a good starting point as it balances reaction efficiency with the stability of sensitive biomolecules.[4]
Q2: How does pH affect the stability of the DBCO group itself?
A2: The DBCO group is sensitive to acidic conditions. It is recommended to avoid subjecting the molecule to a pH below 5, as this can lead to degradation of the DBCO moiety.[5] Surprisingly, some studies have shown that degradation of DBCO can also occur at neutral pH under specific intracellular conditions, though it appeared more stable under acidic conditions in that particular context. For long-term storage, it is also advisable to avoid buffers containing azides or thiols.
Q3: At what pH is the Boc (tert-Butyloxycarbonyl) protecting group removed?
A3: The Boc protecting group is labile under acidic conditions. Complete and rapid removal is typically achieved using strong acids like trifluoroacetic acid (TFA). The Boc group is generally stable at neutral and basic pH. Therefore, the SPAAC reaction with the DBCO group can be performed while the amine remains Boc-protected, and the Boc group can be removed in a subsequent step if a free amine is desired.
Q4: Can I perform the DBCO-azide conjugation and the Boc deprotection simultaneously?
A4: No, this is not recommended. The conditions for Boc deprotection (strong acid) are detrimental to the stability of the DBCO group. The optimal strategy is a two-step process: first, perform the SPAAC reaction at a neutral to slightly basic pH (e.g., pH 7.4), and then, if required, deprotect the Boc group under acidic conditions.
Q5: Which buffer should I choose for the SPAAC reaction?
A5: The choice of buffer can significantly impact the reaction rate. Studies have shown that HEPES and borate (B1201080) buffers can lead to higher reaction rates compared to PBS. It is crucial to avoid buffers containing primary amines, such as Tris or glycine, if you are working with an NHS ester variant of DBCO, as they will compete with the intended reaction.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no reaction yield | Suboptimal pH: The reaction pH may be too low or too high, affecting the reaction rate or the stability of the reactants. | Perform a pH optimization screen for your specific reactants. Start with a pH of 7.4 and test a range from pH 6.5 to 8.5. |
| DBCO degradation: The DBCO group may have degraded due to exposure to acidic conditions (pH < 5). | Ensure all reaction and storage buffers are at or above pH 5. Prepare fresh solutions and handle the DBCO reagent according to the manufacturer's instructions. | |
| Incorrect buffer choice: The buffer system may be inhibiting the reaction. For example, PBS has been shown to result in slower kinetics compared to HEPES. | Switch to a recommended buffer such as HEPES or borate. Ensure the buffer does not contain interfering substances like azides or primary amines. | |
| Unexpected side products | Boc group cleavage: If the reaction mixture becomes inadvertently acidic, the Boc group may be partially or fully cleaved. | Strictly maintain the pH of the reaction mixture in the neutral to basic range during the SPAAC reaction. |
| DBCO instability at neutral pH: In some cellular environments, DBCO has shown susceptibility to degradation at neutral pH. | For in vitro reactions, this is less common. However, if you suspect degradation, consider de-gassing solutions and adding radical scavengers as a test. | |
| Slow reaction rate | Low reactant concentration: SPAAC reactions are more efficient at higher concentrations. | If possible, increase the concentration of your reactants. |
| Low temperature: Reactions are generally faster at higher temperatures (e.g., 37°C vs. 4°C). | If your biomolecules are stable at higher temperatures, consider running the reaction at room temperature or 37°C. | |
| Steric hindrance: If the DBCO or azide is attached to a large molecule, steric hindrance may slow the reaction. | The inclusion of a PEG linker between the DBCO and the molecule of interest can enhance reaction rates. |
Quantitative Data: Impact of pH and Buffer on SPAAC Reaction Rates
The following table summarizes the second-order rate constants for the reaction between sulfo-DBCO-amine and 1-azido-1-deoxy-β-D-glucopyranoside at 37°C in various buffers and pH values. This data illustrates the significant influence of the reaction environment on the kinetics.
| Buffer | pH | Rate Constant (M⁻¹s⁻¹) |
| MES | 5 | 0.53 |
| MES | 6 | 0.86 |
| PBS | 7 | 0.85 |
| HEPES | 7 | 1.22 |
| Borate | 8 | 0.93 |
| Borate | 9 | 1.07 |
| Borate | 10 | 1.18 |
| Data summarized from a study by Pringle and Knight. |
Experimental Protocols
Protocol 1: pH Optimization for DBCO-Azide Conjugation
This protocol outlines a general procedure to determine the optimal pH for your specific SPAAC reaction.
-
Prepare Buffers: Prepare a series of buffers with different pH values (e.g., MES pH 6.0, PBS pH 7.4, Borate pH 8.5).
-
Prepare Reactants:
-
Dissolve your azide-containing molecule in each of the prepared buffers to a final concentration of 1 mM.
-
Prepare a stock solution of this compound in an organic solvent like DMSO (e.g., 10 mM).
-
-
Initiate Reaction: Add the DBCO stock solution to each of the azide solutions to a final concentration of 0.1 mM.
-
Incubation: Incubate the reactions at a constant temperature (e.g., 25°C or 37°C).
-
Monitoring: Monitor the reaction progress over time using a suitable analytical method such as HPLC, LC-MS, or UV-Vis spectroscopy (monitoring the disappearance of the DBCO absorbance peak around 309 nm).
-
Analysis: Calculate the reaction rate at each pH to determine the optimal condition.
Protocol 2: Boc Deprotection of a DBCO-Conjugate
This protocol describes the removal of the Boc protecting group after the SPAAC reaction.
-
Lyophilize Conjugate: After the SPAAC reaction and purification to remove unreacted starting materials, lyophilize your DBCO-conjugate to dryness.
-
Prepare Deprotection Reagent: Prepare a deprotection solution of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS). TIS is a scavenger to prevent side reactions.
-
Deprotection Reaction: Dissolve the lyophilized conjugate in the deprotection reagent and incubate at room temperature for 1-2 hours.
-
Remove TFA: Remove the TFA by evaporation under a stream of nitrogen or by rotary evaporation.
-
Purification: Purify the resulting amine-containing conjugate using an appropriate method such as HPLC, dialysis, or size-exclusion chromatography.
Visualizations
Caption: Workflow for pH optimization of DBCO-azide conjugation.
Caption: pH effects on this compound stability and reactivity.
References
strategies to reduce steric hindrance with DBCO linkers
Technical Support Center: DBCO Linker Strategies
Welcome to the technical support center for optimizing bioconjugation reactions using DBCO linkers. This guide provides troubleshooting advice and answers to frequently asked questions regarding steric hindrance, a common challenge in copper-free click chemistry.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing low conjugation efficiency with my DBCO-labeled antibody?
A1: Low conjugation efficiency is often due to steric hindrance. The bulky nature of the DBCO group, combined with the large size of an antibody or protein, can physically block the azide-containing molecule from accessing the reaction site. This is particularly problematic when the DBCO linker is short, causing the reactive cyclooctyne (B158145) to be buried close to the protein's surface. Another potential issue could be the partial degradation of the DBCO moiety in aqueous buffers over time.
Q2: My reaction kinetics are very slow. Could this be related to steric hindrance?
A2: Yes, slow reaction kinetics are a classic sign of steric hindrance. The reactive partners must be able to achieve the correct orientation for the cycloaddition to occur. Steric bulk from adjacent amino acid residues or the protein's tertiary structure can limit the accessibility of the DBCO group, thereby reducing the frequency of effective collisions with the azide (B81097) and slowing the overall reaction rate.
Q3: What is the most effective strategy to overcome steric hindrance with DBCO linkers?
A3: The most common and effective strategy is to introduce a flexible spacer arm between the DBCO moiety and the molecule being labeled. Polyethylene glycol (PEG) spacers are ideal for this purpose. A PEG spacer increases the distance between the DBCO group and the surface of the biomolecule, enhancing its accessibility to the binding partner. This increased flexibility and reach significantly improve reaction efficiency and kinetics.
Troubleshooting Guide
Issue: Low to No Conjugation Yield
-
Possible Cause 1: Steric Hindrance.
-
Solution: The most effective way to overcome steric hindrance is to use a DBCO linker with an integrated PEG spacer (e.g., DBCO-PEG4-NHS Ester).[1][2] PEG linkers are hydrophilic, flexible, and available in various lengths.[1] A longer spacer arm pushes the reactive DBCO group away from the bulk of the protein, making it more accessible to the azide group and improving reaction efficiency.[1][3]
-
-
Possible Cause 2: Reagent Degradation.
-
Solution: DBCO-NHS esters are sensitive to moisture and can hydrolyze, rendering them inactive. Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. Prepare solutions in anhydrous DMSO or DMF immediately before use and discard any unused portion of the reconstituted reagent.
-
-
Possible Cause 3: Suboptimal Reaction Conditions.
-
Solution:
-
Buffer: Use a non-amine, azide-free buffer (e.g., PBS) at a pH between 7.0 and 8.5. Buffers containing primary amines (Tris, glycine) will compete with your target molecule for reaction with the NHS ester. Buffers containing sodium azide will compete with your azide-labeled molecule for reaction with DBCO.
-
Temperature & Time: Reactions are typically performed at room temperature for 4-12 hours or at 4°C overnight. Increasing the temperature (up to 37°C) or extending the incubation time can often improve yields.
-
Concentration: Strain-promoted azide-alkyne cycloaddition (SPAAC) reactions are more efficient at higher concentrations. If possible, increase the concentration of your reactants.
-
-
-
Possible Cause 4: Incorrect Stoichiometry.
-
Solution: Use a molar excess of the DBCO reagent relative to the amount of the molecule to be labeled. For labeling proteins, a 1.5 to 10-fold molar excess of the DBCO linker is a good starting point. The optimal ratio may need to be determined empirically.
-
Data Summary: Impact of PEG Spacer Length
The inclusion and length of a PEG spacer can significantly impact the physicochemical properties and in vivo performance of a bioconjugate. Longer PEG chains can help overcome steric hindrance and improve the pharmacokinetic profile.
| Feature | Short PEG Linker (e.g., PEG4) | Long PEG Linker (e.g., PEG12, PEG24) |
| Steric Hindrance | More likely to cause steric hindrance, potentially interfering with target binding. | Less steric hindrance, providing better accessibility for the DBCO group. |
| Solubility | Enhances hydrophilicity compared to no spacer. | Significantly improves solubility, reducing the risk of aggregation, especially with hydrophobic payloads. |
| Pharmacokinetics (PK) | Shorter circulation half-life. | Longer circulation half-life due to increased hydrodynamic radius. |
| In Vitro Potency | Less likely to interfere with immediate biological activity. | May slightly reduce immediate in vitro potency due to slower internalization or steric effects at the target site. |
| In Vivo Efficacy | May be sufficient for many applications. | Often leads to enhanced in vivo efficacy due to improved PK properties. |
Key Experimental Protocol
Protocol: Optimizing Antibody Labeling with DBCO-PEGn-NHS Ester
This protocol provides a workflow for labeling an antibody with a DBCO-PEG-NHS ester to determine the optimal degree of labeling (DOL) while minimizing steric hindrance.
1. Materials:
-
Antibody of interest (in amine-free, azide-free buffer like PBS, pH 7.2-8.0)
-
DBCO-PEG4-NHS Ester (and/or other lengths like PEG8, PEG12)
-
Anhydrous DMSO
-
Quenching Buffer (e.g., 1M Tris-HCl, pH 8.0)
-
Purification columns (e.g., size-exclusion chromatography, desalting columns)
2. Procedure:
-
Prepare Antibody: Adjust the antibody concentration to 1-5 mg/mL in PBS.
-
Prepare DBCO Reagent: Immediately before use, dissolve the DBCO-PEGn-NHS ester in anhydrous DMSO to a stock concentration of 10 mM.
-
Labeling Reaction:
-
Add a calculated molar excess (e.g., start with 5x, 10x, and 20x molar excess in separate reactions) of the DBCO-PEGn-NHS ester solution to the antibody solution.
-
The final DMSO concentration should ideally be below 15% to avoid protein precipitation.
-
Incubate for 1-2 hours at room temperature with gentle mixing.
-
-
Quench Reaction: Add Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes to stop the reaction by consuming unreacted NHS esters.
-
Purify Conjugate: Remove unreacted DBCO linker and byproducts using a desalting column or size-exclusion chromatography equilibrated with PBS.
-
Characterize Conjugate:
-
Determine the protein concentration by measuring absorbance at 280 nm (A280).
-
Determine the DBCO concentration by measuring absorbance at 309 nm (A309).
-
Calculate the Degree of Labeling (DOL) using the Beer-Lambert law and the extinction coefficients for your antibody and the DBCO group.
-
7. Functional Assay: Perform a binding or activity assay with the purified DBCO-antibody to ensure that the labeling process has not compromised its function. This is the ultimate test to confirm that steric hindrance has been successfully mitigated.
Visual Guides
References
Technical Support Center: Post-Conjugation Purification
Topic: Removing Excess DBCO-PEG1-NH-Boc After Conjugation
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to facilitate the effective removal of unreacted this compound following a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing excess this compound after a conjugation reaction?
A1: The most prevalent methods for eliminating small, unreacted DBCO-PEG linkers from a conjugation mixture containing a larger biomolecule are based on differences in size and physicochemical properties. These techniques include:
-
Size-Exclusion Chromatography (SEC) / Desalting: This rapid and effective method separates molecules based on their size.[1] Larger conjugated biomolecules pass through the column quickly, while smaller molecules like excess this compound are retained longer, allowing for their efficient removal.[2] Spin desalting columns are a convenient format for this application.[2]
-
Dialysis / Ultrafiltration: These techniques utilize a semi-permeable membrane with a specific molecular weight cutoff (MWCO) to separate molecules.[1] The reaction mixture is placed in a dialysis bag or cassette, and smaller impurities like the excess DBCO reagent diffuse out into a larger volume of buffer, while the larger conjugated product is retained.[2]
-
Tangential Flow Filtration (TFF) / Diafiltration: For larger sample volumes, TFF is an efficient and scalable method that employs a membrane to separate molecules by size. The reaction mixture flows tangentially across the membrane surface, and with the continuous addition of fresh buffer (diafiltration), smaller impurities are washed away.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates molecules based on their hydrophobicity and is particularly useful for purifying peptides and other smaller biomolecules.
Q2: How do I choose the most suitable purification method for my experiment?
A2: The selection of the optimal purification method depends on several factors, including:
-
The size and properties of your target biomolecule.
-
The required purity of the final conjugate.
-
The volume of your sample.
-
The available equipment and resources.
The following table provides a general guideline for choosing a method based on sample volume:
| Purification Method | Typical Sample Volume | Advantages | Disadvantages |
| Spin Desalting Columns | 50 µL - 4 mL | Fast, high recovery, easy to use. | Can be costly for a large number of samples. |
| Gravity Flow SEC | > 1 mL | Good separation, scalable. | Slower than spin columns, requires fraction collection and analysis. |
| Dialysis | > 100 µL | Inexpensive for larger volumes, gentle on samples. | Time-consuming (can take overnight), potential for sample dilution, challenging for small volumes. |
| Tangential Flow Filtration (TFF) | > 5 mL | Fast for large volumes, scalable, can concentrate the sample. | Requires specialized equipment. |
Q3: Can I use precipitation to remove the excess this compound?
A3: While precipitation can be used to isolate proteins, it may not be the most effective method for removing small molecule impurities like this compound. The small molecules can get trapped within the precipitated protein, leading to incomplete removal. Methods based on size exclusion are generally more reliable for this purpose.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low recovery of the conjugated product after purification. | Inappropriate column/membrane choice: The molecular weight cutoff (MWCO) of the dialysis membrane or the exclusion limit of the SEC column may be too large, leading to the loss of your product. | Select the appropriate MWCO/exclusion limit: For a large biomolecule, choose a desalting column with a suitable exclusion limit (e.g., Sephadex G-25). For dialysis, select a membrane with an MWCO that is significantly smaller than your product but large enough to allow the this compound to pass through (e.g., a 1-3 kDa MWCO for a small linker). |
| Column overloading: Applying too much sample to an SEC column can lead to poor separation and product loss. | Reduce the sample load: Follow the manufacturer's recommendations for the specific column you are using. | |
| Non-specific binding: Your conjugated product may be binding to the purification matrix. | Optimize buffer conditions: Adjust the pH or ionic strength of your buffer to minimize non-specific interactions. | |
| Unconjugated this compound is still present in the final product. | Insufficient purification: The purification process may not have been extensive enough to remove all the excess reagent. | Increase the number of purification cycles: For dialysis, perform multiple buffer exchanges. For SEC, consider a second purification step or using a longer column for better resolution. |
| Incorrect MWCO of the dialysis membrane: The MWCO may be too small, preventing the efficient removal of the DBCO reagent. | Use a dialysis membrane with a larger MWCO: Ensure the MWCO is large enough for the this compound to diffuse out. | |
| Co-elution of the unconjugated linker and the conjugated product. | Optimize the purification method: For HPLC, adjust the gradient to improve separation. For SEC, ensure the column has the appropriate resolution for your molecules. | |
| The conjugated product appears to have aggregated after purification. | Harsh purification conditions: Some purification methods can be harsh and cause protein aggregation. | Use a gentler method: Dialysis is generally a very gentle method. If using chromatography, ensure the buffers are compatible with your protein's stability. |
| High concentration of the final product: Concentrating the sample too much can lead to aggregation. | Elute into a larger volume: If using SEC, collect the product in a larger volume of buffer. If using TFF, avoid over-concentrating the sample. |
Experimental Protocols
Detailed Methodology: Size Exclusion Chromatography using a Spin Desalting Column
This protocol is suitable for the rapid removal of excess this compound from a small volume of a conjugated biomolecule.
Materials:
-
Spin desalting column with an appropriate molecular weight exclusion limit.
-
Reaction mixture containing the conjugated product and excess this compound.
-
Desired exchange buffer (e.g., PBS).
-
Microcentrifuge.
-
Collection tubes.
Procedure:
-
Column Preparation:
-
Remove the column's bottom cap and place it in a collection tube.
-
Centrifuge the column according to the manufacturer's instructions to remove the storage buffer.
-
-
Column Equilibration:
-
Add 2-3 column volumes of your desired exchange buffer to the top of the resin.
-
Centrifuge again to pass the buffer through the resin.
-
Repeat this step 2-3 times to ensure the column is fully equilibrated with the new buffer.
-
-
Sample Loading:
-
Discard the equilibration buffer and place the column in a new, clean collection tube.
-
Slowly apply the entire reaction mixture to the center of the packed resin bed.
-
-
Elution:
-
Centrifuge the column according to the manufacturer's protocol (typically at 1,000 - 1,500 x g for 2 minutes).
-
The purified conjugate will be in the collection tube, while the excess this compound will be retained in the column resin.
-
Visualizations
Caption: General workflow for DBCO conjugation and subsequent purification.
Caption: Decision tree for selecting a purification method.
References
Validation & Comparative
DBCO-PEG1-NH-Boc vs other DBCO linkers with different PEG lengths
A Comparative Guide to DBCO-PEG1-NH-Boc and Other DBCO Linkers with Varying PEG Lengths for Bioconjugation
For researchers, scientists, and drug development professionals engaged in bioconjugation, the selection of an appropriate linker is a critical determinant of the conjugate's performance. Among the array of available tools, dibenzocyclooctyne (DBCO) linkers have gained prominence for their role in strain-promoted alkyne-azide cycloaddition (SPAAC), a highly efficient and biocompatible copper-free click chemistry reaction. This guide provides an objective comparison of this compound with other DBCO linkers featuring different polyethylene (B3416737) glycol (PEG) chain lengths. By presenting experimental data and detailed methodologies, this document aims to facilitate the informed selection of DBCO linkers for specific research applications.
The Influence of PEG Chain Length on Bioconjugate Properties
The length of the PEG spacer in a DBCO linker significantly influences the physicochemical and biological properties of the resulting bioconjugate.[1] Key parameters affected include:
-
Solubility and Aggregation: The hydrophilic nature of the PEG chain enhances the aqueous solubility of the conjugate, which is particularly beneficial when working with hydrophobic molecules. Longer PEG chains are generally more effective at preventing aggregation.[1][2]
-
Steric Hindrance: While advantageous for solubility, longer PEG chains can introduce steric hindrance, potentially impacting the binding affinity and biological activity of the conjugated molecule.[1][2] Shorter PEG linkers, such as PEG1, are less likely to cause significant steric interference.
-
Pharmacokinetics: In therapeutic applications like antibody-drug conjugates (ADCs), the PEG linker length has a profound effect on the pharmacokinetic profile. Longer PEG chains increase the hydrodynamic radius of the conjugate, leading to reduced renal clearance and a longer circulation half-life.
-
Reaction Kinetics: The length of the PEG spacer is not expected to significantly alter the intrinsic reactivity of the DBCO group in the SPAAC reaction. However, improved solubility and reduced aggregation afforded by longer PEG chains can lead to more efficient conjugation in practice.
Quantitative Comparison of DBCO-PEGn-NH-Boc Linkers
| Property | This compound | DBCO-PEG4-NH-Boc | DBCO-PEG9-NH-Boc |
| Molecular Weight | ~491.6 g/mol | ~623.7 g/mol | ~844.0 g/mol |
| PEG Units (n) | 1 | 4 | 9 |
| Spacer Length | Short | Moderate | Long |
| Solubility Enhancement | Moderate | Good | Excellent |
| Steric Hindrance | Low | Moderate | Potentially High |
| Impact on Half-life | Minimal | Moderate Increase | Significant Increase |
| Primary Applications | Small molecule conjugation, applications requiring minimal steric hindrance. | General bioconjugation, ADC development. | Enhancing solubility and in vivo half-life of biotherapeutics. |
Experimental Protocols
Detailed methodologies for key experiments involving DBCO-PEG-NH-Boc linkers are provided below.
Protocol 1: General Procedure for Boc Deprotection of DBCO-PEGn-NH-Boc
The Boc (tert-butyloxycarbonyl) protecting group on the terminal amine must be removed before it can be used for conjugation.
Materials:
-
DBCO-PEGn-NH-Boc
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Dry nitrogen or argon stream
-
pH meter and basic solution (e.g., sodium bicarbonate) for neutralization
Procedure:
-
Dissolve the DBCO-PEGn-NH-Boc in a solution of 50% TFA in DCM.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry.
-
Upon completion, remove the TFA and DCM under a stream of dry nitrogen or by rotary evaporation.
-
The resulting DBCO-PEGn-NH2 can be used directly or after neutralization with a suitable base.
Protocol 2: Conjugation of DBCO-PEGn-Amine to a Carboxylic Acid-Containing Molecule
This protocol describes the formation of a stable amide bond between the deprotected DBCO-PEGn-amine and a molecule containing a carboxylic acid group.
Materials:
-
Deprotected DBCO-PEGn-NH2
-
Carboxylic acid-containing molecule (e.g., a protein or small molecule)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer (e.g., MES buffer, pH 4.5-6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Dissolve the carboxylic acid-containing molecule in Activation Buffer.
-
Add a 1.2-fold molar excess of EDC and Sulfo-NHS to activate the carboxylic acid. Incubate for 15-30 minutes at room temperature.
-
Dissolve the deprotected DBCO-PEGn-NH2 in Coupling Buffer.
-
Add the activated carboxylic acid solution to the DBCO-PEGn-NH2 solution. A 5-20 fold molar excess of the DBCO-linker is often used.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 15 minutes.
-
Purify the DBCO-labeled molecule using a desalting column to remove excess reagents.
Protocol 3: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol outlines the copper-free click chemistry reaction between the DBCO-labeled molecule and an azide-containing partner.
Materials:
-
DBCO-labeled molecule
-
Azide-containing molecule
-
Reaction Buffer (e.g., PBS, pH 7.4) - must be azide-free
-
Size-exclusion chromatography system for purification
Procedure:
-
Dissolve the DBCO-labeled molecule and the azide-containing molecule in the Reaction Buffer. A 1.5-10 fold molar excess of one component can be used to drive the reaction to completion.
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. For larger PEG chains (e.g., 20-40 kDa), longer incubation times of 12-24 hours may be necessary.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry).
-
Purify the final conjugate using size-exclusion chromatography to remove unreacted components.
Protocol 4: Quantification of Conjugation Efficiency by UV-Vis Spectroscopy
The efficiency of the DBCO-azide conjugation can be monitored by the decrease in the characteristic absorbance of the DBCO group.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Reaction aliquots at different time points
Procedure:
-
At various time points during the SPAAC reaction (e.g., 0, 30, 60, 120 minutes), take an aliquot of the reaction mixture.
-
Measure the UV-Vis spectrum of each aliquot, focusing on the absorbance at approximately 309-310 nm, which is characteristic of the DBCO group.
-
A decrease in the absorbance at this wavelength indicates the consumption of the DBCO reagent and the progress of the conjugation reaction.
Visualizing Workflows and Concepts
To further clarify the processes and relationships discussed, the following diagrams are provided.
Caption: Experimental workflow for bioconjugation using DBCO-PEGn-NH-Boc linkers.
Caption: Impact of PEG linker length on bioconjugate properties.
Conclusion
The choice between this compound and DBCO linkers with longer PEG chains is a crucial decision in the design of bioconjugates. Shorter PEG linkers like PEG1 are ideal for applications where minimal steric hindrance is paramount. As the PEG chain length increases, the resulting conjugates benefit from enhanced aqueous solubility and longer in vivo circulation times, which are advantageous for therapeutic applications. However, this comes at the potential cost of reduced biological activity due to steric hindrance. The experimental protocols and comparative data provided in this guide offer a framework for researchers to select the optimal DBCO-PEGn-NH-Boc linker to meet the specific demands of their bioconjugation strategy.
References
A Head-to-Head Comparison of Bioorthogonal Linkers: Alternatives to DBCO-PEG1-NH-Boc for Strain-Promoted Cycloaddition
For researchers, scientists, and drug development professionals engaged in bioconjugation, the selection of the appropriate chemical tools is paramount for experimental success. The strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of copper-free click chemistry, has been widely adopted for its ability to form stable covalent bonds in complex biological environments. Dibenzocyclooctyne (DBCO) derivatives, such as DBCO-PEG1-NH-Boc, are frequently used linkers in this context. However, a range of alternative reagents are available, each with distinct properties that may offer advantages for specific applications.
This guide provides an objective comparison of this compound with its primary alternatives, focusing on Bicyclo[6.1.0]nonyne (BCN) and Dibenzoannulated cyclooctyne (B158145) (DIBO) derivatives. Additionally, we will compare these SPAAC reagents with Trans-cyclooctene (TCO), which participates in the exceptionally rapid inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazines, another prominent bioorthogonal ligation strategy. This comparison will cover reaction kinetics, stability, hydrophilicity, and practical considerations in their application, supported by experimental data and detailed protocols.
Performance Comparison of Bioorthogonal Linkers
The choice of a bioorthogonal linker is a trade-off between reaction speed, stability, size, and hydrophilicity. The following tables provide a quantitative summary of the key performance indicators for DBCO, BCN, DIBO, and TCO derivatives.
Table 1: Reaction Kinetics of Bioorthogonal Linkers
| Linker Core | Reaction Partner | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Notes |
| DBCO | Benzyl Azide (B81097) | ~0.6 - 1.0[1] | Generally high reactivity with aliphatic azides. |
| Phenyl Azide | ~0.033[2] | Slower reactivity with electron-poor aromatic azides. | |
| BCN | Benzyl Azide | ~0.06 - 0.1[1] | Slower than DBCO with aliphatic azides. |
| Phenyl Azide | ~0.2[2] | Faster than DBCO with electron-poor aromatic azides. | |
| DIBO | Benzyl Azide | ~0.3 - 0.7[1] | Offers a good balance of reactivity and stability. |
| TCO | Tetrazine | ~800 - 30,000 | Exceptionally fast kinetics, orders of magnitude faster than SPAAC. |
Note: Reaction rates are dependent on the specific derivatives, solvent, and temperature.
Table 2: Physicochemical and Stability Properties of Bioorthogonal Linkers
| Property | DBCO | BCN | DIBO | TCO |
| Structure | Bulky, aromatic | Compact, non-aromatic | Bulky, aromatic | Compact, non-aromatic |
| Relative Hydrophilicity | Low (Lipophilic) | Higher than DBCO | Low (Lipophilic) | Moderate |
| Stability towards Thiols (e.g., GSH) | Less stable | More stable | Generally stable | Can be susceptible to isomerization |
| Stability towards Reducing Agents (e.g., TCEP) | Unstable | More stable | Generally stable | Can be susceptible to isomerization |
In-Depth Analysis of Alternatives
Bicyclo[6.1.0]nonyne (BCN)
BCN is a popular alternative to DBCO, particularly in applications where stability in the presence of thiols or reducing agents is critical. Its smaller size and increased hydrophilicity compared to DBCO can be advantageous in reducing steric hindrance and improving the solubility of the final conjugate. While generally exhibiting slower kinetics with aliphatic azides than DBCO, BCN's reactivity can be tuned and is notably faster with electron-deficient azides.
Dibenzoannulated cyclooctyne (DIBO)
DIBO is a second-generation cyclooctyne that offers a good balance between high reactivity and stability. Its reaction rates are comparable to, though sometimes slightly lower than, DBCO. The hydroxyl group often present in DIBO derivatives provides a convenient handle for further functionalization.
Trans-cyclooctene (TCO)
TCO, in partnership with tetrazine, represents a different class of bioorthogonal chemistry with exceptionally fast reaction kinetics. The inverse-electron-demand Diels-Alder (iEDDA) reaction between TCO and tetrazine is significantly faster than SPAAC reactions, making it ideal for applications requiring rapid labeling at very low concentrations. However, TCO can be susceptible to isomerization to its less reactive cis-isomer, which requires careful handling and storage.
Experimental Protocols
The following section details generalized protocols for the conjugation of these linkers to proteins and for the determination of reaction kinetics.
Protocol 1: General Procedure for Protein Labeling
This protocol describes the labeling of a protein with a cyclooctyne or TCO linker via an N-hydroxysuccinimide (NHS) ester. The initial this compound (or its alternative) must first be deprotected and then activated as an NHS ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.
-
Cyclooctyne/TCO-PEG-NHS ester (e.g., DBCO-PEG-NHS, BCN-PEG-NHS, DIBO-PEG-NHS, or TCO-PEG-NHS) dissolved in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Size-exclusion chromatography column for purification.
Procedure:
-
Preparation: Ensure the protein solution is free of amine-containing buffers or stabilizers. If necessary, perform a buffer exchange into PBS.
-
Reaction: Add a 10- to 20-fold molar excess of the dissolved Cyclooctyne/TCO-PEG-NHS ester to the protein solution. The final concentration of the organic solvent should be kept below 10%.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: (Optional) Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes.
-
Purification: Remove unreacted linker by size-exclusion chromatography.
-
Characterization: Determine the degree of labeling (DOL) by UV-Vis spectrophotometry or mass spectrometry.
Protocol 2: Determination of Second-Order Rate Constants by UV-Vis Spectrophotometry
This method is suitable for cyclooctynes with a distinct chromophore, such as DBCO, which has an absorbance maximum around 309 nm that disappears upon reaction.
Materials:
-
Cyclooctyne solution of known concentration in a suitable buffer.
-
Azide solution of known concentration (in at least 10-fold excess) in the same buffer.
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder.
Procedure:
-
Spectra Acquisition: Record the UV-Vis spectrum of the cyclooctyne solution to determine its initial absorbance at the characteristic wavelength.
-
Reaction Initiation: Mix the cyclooctyne and azide solutions in a cuvette and immediately begin recording the absorbance at the characteristic wavelength over time.
-
Data Analysis: Plot the natural logarithm of the absorbance versus time. The slope of the resulting linear plot gives the pseudo-first-order rate constant (k_obs).
-
Calculation: Calculate the second-order rate constant (k₂) by dividing k_obs by the initial concentration of the azide in excess (k₂ = k_obs / [Azide]₀).
Visualizing the Bioorthogonal Landscape
To better understand the relationships and workflows discussed, the following diagrams are provided.
Conclusion
The selection of a bioorthogonal linker is a critical decision that should be guided by the specific requirements of the experiment.
-
DBCO derivatives remain a robust choice for general applications, offering a good balance of high reactivity and commercial availability.
-
BCN linkers are a superior alternative when stability in the presence of thiols or reducing agents is necessary, or when a smaller, more hydrophilic linker is desired.
-
DIBO provides a viable alternative to DBCO with comparable reactivity and good stability.
-
For applications demanding the fastest possible reaction rates, particularly at low reactant concentrations, the TCO-tetrazine ligation is the unrivaled choice.
By carefully considering the kinetic and physicochemical properties of each linker, researchers can optimize their bioconjugation strategies to achieve their scientific goals with greater efficiency and precision.
References
A Researcher's Guide to Mass Spectrometry Validation of DBCO-PEG1-NH-Boc Conjugation
For researchers, scientists, and drug development professionals, the successful conjugation of molecules is a critical step. This guide provides a comprehensive comparison for the validation of DBCO-PEG1-NH-Boc conjugation using mass spectrometry. It includes detailed experimental protocols, data presentation in clear tabular format, and visualizations to elucidate the process.
The tert-butyloxycarbonyl (Boc) protecting group is widely used in organic synthesis to temporarily block a reactive amine functional group. The conjugation of DBCO-PEG1-amine with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) yields this compound, a valuable building block in bioconjugation and drug delivery. Mass spectrometry is an indispensable tool for confirming the successful synthesis of this product.
Comparative Analysis of Reactants and Product
A crucial first step in the validation process is to understand the mass characteristics of the starting materials and the expected product. This allows for the precise identification of these species in a mass spectrum.
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| DBCO-PEG1-amine | C₂₃H₂₅N₃O₃ | 391.47 | 392.19 |
| Di-tert-butyl dicarbonate (Boc-anhydride) | C₁₀H₁₈O₅ | 218.25 | N/A (unstable ion) |
| This compound | C₂₈H₃₃N₃O₅ | 491.59 | 492.25 |
Note: The expected [M+H]⁺ value represents the mass of the molecule plus the mass of a proton, which is a common ion observed in electrospray ionization (ESI) mass spectrometry in positive ion mode.
Experimental Protocols
This section details the procedures for the conjugation reaction and the subsequent analysis by mass spectrometry.
Protocol 1: Synthesis of this compound
This protocol outlines the reaction between DBCO-PEG1-amine and Boc-anhydride.
Materials:
-
DBCO-PEG1-amine
-
Di-tert-butyl dicarbonate (Boc-anhydride)
-
Triethylamine (B128534) (TEA) or other suitable non-nucleophilic base
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve DBCO-PEG1-amine (1 equivalent) in anhydrous DCM.
-
Add triethylamine (1.1 to 1.5 equivalents) to the solution and stir.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 to 1.2 equivalents) in anhydrous DCM to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure this compound.
Protocol 2: Mass Spectrometry Analysis
This protocol describes a general method for analyzing the reaction mixture and the purified product by liquid chromatography-mass spectrometry (LC-MS).
Instrumentation:
-
A liquid chromatography system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable for this type of molecule.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of mobile phase B (e.g., 5-10%) and increase it to a high percentage (e.g., 95-100%) over several minutes to elute the compounds.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 300-400 °C.
Data Interpretation and Validation
The successful synthesis of this compound is confirmed by the presence of a peak in the mass spectrum corresponding to its expected protonated molecular ion ([M+H]⁺) at an m/z of approximately 492.25. The mass spectrum of the crude reaction mixture can also be used to assess the extent of the reaction by comparing the ion intensities of the starting material (DBCO-PEG1-amine, [M+H]⁺ ≈ 392.19) and the product.
Potential Byproducts and Impurities:
It is important to also look for potential byproducts of the reaction. One common side reaction in Boc protection is the formation of a double-Boc protected amine, which would have an expected [M+H]⁺ of approximately 592.30. Another possibility is the presence of unreacted starting materials.
Visualizing the Process
Diagrams can aid in understanding the chemical transformation and the analytical workflow.
By following these protocols and data analysis guidelines, researchers can confidently validate the successful conjugation of DBCO-PEG1-amine with Boc-anhydride, ensuring the quality and reliability of their synthesized this compound for downstream applications.
Navigating the In Vivo Landscape: A Comparative Guide to the Stability of DBCO-PEG1-NH-Boc Conjugates
For researchers, scientists, and drug development professionals venturing into in vivo applications of bioorthogonal chemistry, the stability of their chosen molecular tools is paramount. This guide provides a comprehensive comparison of the in vivo stability of DBCO-PEG1-NH-Boc conjugates against common alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for your research needs.
The advent of copper-free click chemistry has revolutionized the field of bioconjugation, enabling the precise labeling and tracking of biomolecules in living systems. Among the various bioorthogonal reagents, dibenzocyclooctyne (DBCO) derivatives, such as this compound, have gained prominence for their ability to react selectively with azides. The inclusion of a polyethylene (B3416737) glycol (PEG) linker enhances the solubility and pharmacokinetic profile of the conjugate. However, the inherent stability of the DBCO moiety in the complex biological milieu is a critical factor that dictates the success of in vivo experiments.
Comparative In Vivo Performance: DBCO vs. Alternatives
The in vivo fate of a bioorthogonal conjugate is influenced by both the chemical stability of the reactive handle and the pharmacokinetic properties imparted by linkers like PEG. Here, we compare DBCO with two other widely used copper-free click chemistry reagents: bicyclo[6.1.0]nonyne (BCN) and trans-cyclooctene (B1233481) (TCO).
| Feature | DBCO (Dibenzocyclooctyne) | BCN (Bicyclo[6.1.0]nonyne) | TCO (trans-Cyclooctene) |
| Reaction Partner | Azide | Azide | Tetrazine |
| Reaction Type | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Inverse-Electron-Demand Diels-Alder (iEDDA) |
| Reaction Rate | Fast | Moderate | Very Fast |
| In Vitro Stability (vs. Thiols) | Moderate | High | Variable (can isomerize) |
| In Vivo Biodistribution | Higher accumulation in filtration organs (liver, kidney)[1] | Generally lower lipophilicity may lead to different distribution patterns. | Dependent on the specific TCO derivative and conjugate. |
| In Vivo Half-Life | PEGylation significantly increases circulation time.[1] | PEGylation expected to increase circulation time. | PEGylation is also used to enhance pharmacokinetics. |
Quantitative Stability Data
| Parameter | Value | Conditions | Reference |
| DBCO Half-life (in presence of Glutathione) | ~71 minutes | In vitro assay with 5mM GSH | [2] |
| BCN Half-life (in presence of Glutathione) | ~6 hours | In vitro assay with 5mM GSH | [2] |
| DBCO Degradation in Phagocytic Cells | 36% ± 0.8% degradation after 24 hours | In vitro assay with RAW264.7 macrophage cell line | [3] |
| BCN Degradation in Phagocytic Cells | 79% ± 1.8% degradation after 24 hours | In vitro assay with RAW264.7 macrophage cell line | |
| DBCO-PEG (40 kDa, 8-arm) Conjugate Retention | Significantly higher accumulation in liver and kidney at 24h post-injection compared to maleimide-PEG conjugate. | In vivo study in a mouse model of traumatic brain injury. |
Note: The in vivo behavior of a conjugate is highly dependent on the size and structure of the PEG linker, the nature of the conjugated biomolecule, and the animal model used. The provided data should be considered as a guideline.
Experimental Protocols
To enable researchers to assess the stability of their own conjugates, we provide the following generalized protocols.
Protocol 1: Serum Stability Assessment using HPLC
This protocol outlines a method to determine the stability of a bioconjugate in serum over time.
Materials:
-
This compound conjugate of interest
-
Freshly collected serum (e.g., mouse, rat, or human)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Microcentrifuge tubes
-
Incubator at 37°C
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the DBCO-conjugate in PBS.
-
In a microcentrifuge tube, mix the conjugate stock solution with serum to achieve a final desired concentration (e.g., 100 µM).
-
Prepare a control sample by mixing the conjugate stock solution with PBS to the same final concentration.
-
-
Incubation:
-
Incubate both the serum and PBS samples at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each tube.
-
-
Protein Precipitation:
-
To the collected aliquots, add 3 volumes of ice-cold acetonitrile to precipitate the serum proteins.
-
Vortex briefly and incubate on ice for 20 minutes.
-
-
Centrifugation:
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
HPLC Analysis:
-
Carefully collect the supernatant and transfer it to an HPLC vial.
-
Inject the supernatant onto the C18 column.
-
Use a suitable gradient of water with 0.1% TFA and acetonitrile with 0.1% TFA to elute the conjugate.
-
Monitor the elution profile using a UV detector at a wavelength where the conjugate absorbs (e.g., ~260 nm for DNA/RNA or ~280 nm for proteins, and ~309 nm for the DBCO moiety).
-
-
Data Analysis:
-
Integrate the peak area corresponding to the intact conjugate at each time point.
-
Calculate the percentage of intact conjugate remaining at each time point relative to the time 0 sample.
-
Plot the percentage of intact conjugate versus time to determine the stability profile.
-
Protocol 2: In Vivo Pharmacokinetic Study
This protocol provides a general framework for assessing the circulation half-life and biodistribution of a DBCO-conjugate in a small animal model.
Materials:
-
Radiolabeled or fluorescently-labeled this compound conjugate
-
Animal model (e.g., mice or rats)
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Gamma counter or in vivo imaging system (e.g., IVIS)
-
Tissue harvesting tools
Procedure:
-
Animal Preparation:
-
Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
All animal procedures should be performed in accordance with institutional guidelines.
-
-
Conjugate Administration:
-
Administer a known amount of the labeled DBCO-conjugate to the animals via intravenous (tail vein) injection.
-
-
Blood Sampling:
-
At predetermined time points (e.g., 5 min, 30 min, 1h, 4h, 8h, 24h), collect a small volume of blood from the tail vein or another appropriate site.
-
Process the blood to separate plasma or serum.
-
-
Quantification of Conjugate in Blood:
-
Measure the radioactivity or fluorescence intensity in the plasma/serum samples using a gamma counter or a plate reader.
-
Generate a standard curve to correlate the signal with the concentration of the conjugate.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of the conjugate versus time.
-
Use pharmacokinetic modeling software to calculate key parameters such as circulation half-life (t½), clearance, and volume of distribution.
-
-
Biodistribution (Optional):
-
At a terminal time point, euthanize the animals and harvest major organs (e.g., liver, spleen, kidneys, lungs, heart, tumor if applicable).
-
Measure the radioactivity or fluorescence in each organ to determine the tissue distribution of the conjugate.
-
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the key workflows.
References
A Comparative Guide to the Quantitative Analysis of DBCO-PEG1-NH-Boc Labeling Efficiency
For researchers, scientists, and drug development professionals engaged in the precise art of bioconjugation, the choice of linker is a critical decision that profoundly impacts experimental outcomes. This guide provides an objective, data-driven comparison of DBCO-PEG1-NH-Boc, a short-chain dibenzocyclooctyne (DBCO) linker, with other common alternatives. By examining quantitative data on labeling efficiency, reaction kinetics, and stability, and providing detailed experimental protocols, this guide aims to equip you with the necessary information to select the optimal bioconjugation strategy for your research needs.
Performance Comparison of Bioconjugation Linkers
The efficiency of a bioconjugation reaction is a multi-faceted parameter encompassing not only the yield of the initial labeling step but also the kinetics and stability of the linker in subsequent reactions and relevant biological environments. While direct head-to-head labeling efficiency data for this compound is not always available in a single comparative study, we can infer its performance based on the well-characterized behavior of its constituent parts and by comparing it to other widely used linkers.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is the cornerstone of DBCO-based labeling, offering a bioorthogonal method for covalently linking molecules without the need for a cytotoxic copper catalyst.[1] The choice of the specific DBCO linker can influence reaction rates, stability, and the physicochemical properties of the resulting conjugate.
Quantitative Comparison of Reaction Kinetics and Stability
The following table summarizes the second-order rate constants for the reaction of different cyclooctynes with an azide (B81097) partner, providing a quantitative measure of their intrinsic reactivity. Generally, DBCO linkers exhibit faster reaction kinetics compared to other cyclooctynes like BCN (bicyclo[6.1.0]nonyne).[2]
| Feature | DBCO (Dibenzocyclooctyne) | BCN (Bicyclo[6.1.0]nonyne) | TCO (trans-cyclooctene) |
| Reaction Type | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Inverse-Electron-Demand Diels-Alder (iEDDA) with Tetrazine |
| Reaction Kinetics (k₂) with Azide | ~0.1 - 1.0 M⁻¹s⁻¹[3] | Generally lower than DBCO[2] | N/A (Reacts with Tetrazine) |
| Reaction Kinetics (k₂) with Tetrazine | N/A | N/A | ~10³ - 10⁶ M⁻¹s⁻¹[3] |
| Stability in presence of thiols (e.g., GSH) | Less stable | More stable | Generally stable |
| Lipophilicity | Higher | Lower | Varies with derivative |
| Size | Larger | Smaller | Varies with derivative |
Note: Reaction kinetics are dependent on the specific azide or tetrazine partner and the reaction conditions.
Impact of PEG Spacer Length on Bioconjugate Properties
The polyethylene (B3416737) glycol (PEG) spacer in DBCO-PEG linkers plays a crucial role in the overall properties of the bioconjugate. While this guide focuses on this compound, it is important to understand how its short PEG chain compares to longer alternatives.
| Feature | Short PEG Linker (e.g., PEG1, PEG4) | Long PEG Linker (e.g., > PEG12) |
| Solubility & Aggregation | Provides some enhancement in aqueous solubility. | More effective at enhancing solubility and reducing aggregation of hydrophobic molecules. |
| Steric Hindrance | Less likely to cause significant steric hindrance, potentially preserving higher binding affinity of the conjugated biomolecule. | May introduce steric hindrance, which could interfere with the binding of the bioconjugate to its target. |
| Pharmacokinetics (in vivo) | Results in a smaller hydrodynamic radius, leading to faster clearance. | Increases the hydrodynamic radius, prolonging circulation half-life. |
| Immunogenicity | Generally considered to have low immunogenicity. | Longer PEG chains can sometimes elicit an anti-PEG antibody response. |
Experimental Protocols
Accurate quantification of labeling efficiency is paramount for reproducible bioconjugation. The following are detailed protocols for key experiments.
Protocol 1: General Procedure for Protein Labeling with this compound
This protocol first requires the deprotection of the Boc (tert-Butyloxycarbonyl) group to yield a primary amine, which is then activated for reaction with the target protein.
Part A: Boc Deprotection
-
Dissolution: Dissolve the this compound in a suitable organic solvent (e.g., Dichloromethane).
-
Acid Treatment: Add an excess of an acid, such as Trifluoroacetic Acid (TFA), to the solution.
-
Incubation: Stir the reaction mixture at room temperature for 1-2 hours.
-
Solvent Removal: Remove the solvent and excess acid under reduced pressure.
-
Purification: Purify the resulting DBCO-PEG1-NH2 by a suitable method, such as HPLC.
Part B: Amine Labeling of a Target Protein
This part of the protocol involves the activation of a carboxyl group on the target protein for reaction with the deprotected DBCO-PEG1-NH2. Alternatively, if the target has a reactive group for the amine, this protocol would be adjusted accordingly. For this example, we assume the protein has accessible carboxyl groups.
-
Protein Preparation: Prepare the protein solution (1-5 mg/mL) in an amine-free buffer (e.g., MES buffer, pH 6.0).
-
Activation of Carboxyl Groups: Add a 10-fold molar excess of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a 20-fold molar excess of Sulfo-NHS (N-hydroxysulfosuccinimide) to the protein solution. Incubate for 15 minutes at room temperature.
-
Conjugation: Add a 10- to 20-fold molar excess of the deprotected and purified DBCO-PEG1-NH2 to the activated protein solution.
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature.
-
Quenching: Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.5) to a final concentration of 50-100 mM. Incubate for 15 minutes.
-
Purification: Remove excess, unreacted DBCO reagent using a spin desalting column or size-exclusion chromatography.
Protocol 2: Quantification of DBCO Labeling Efficiency using UV-Vis Spectroscopy
This protocol allows for the determination of the Degree of Labeling (DOL), which is the average number of DBCO molecules conjugated per protein.
-
Spectrophotometer Setup: Use a spectrophotometer capable of measuring absorbance in the UV range.
-
Absorbance Measurement: Measure the absorbance of the purified DBCO-labeled protein solution at 280 nm (A280) and ~309 nm (A309).
-
Calculation of Protein Concentration: Protein Concentration (M) = [A280 - (A309 * Correction Factor)] / ε_protein
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
The correction factor for DBCO absorbance at 280 nm is typically provided by the manufacturer (e.g., ~0.90).
-
-
Calculation of Degree of Labeling (DOL): DOL = (A309 * ε_protein) / ([A280 - (A309 * Correction Factor)] * ε_DBCO)
-
ε_DBCO is the molar extinction coefficient of the DBCO group at its absorbance maximum (~309 nm), which is approximately 12,000 M⁻¹cm⁻¹.
-
Protocol 3: Confirmation of Labeling by HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) can be used to confirm successful labeling and potentially quantify the efficiency.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C4 or C18 reverse-phase column suitable for protein separation.
-
Mobile Phases:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient: A linear gradient from 5% to 95% Solvent B over 30-60 minutes is a typical starting point. This will need to be optimized for the specific protein.
-
Analysis:
-
Inject an unlabeled protein sample as a control to establish its retention time.
-
Inject the purified DBCO-labeled protein sample.
-
Successful labeling will result in a new peak with a longer retention time due to the increased hydrophobicity of the DBCO group. The area under the peak can be used for quantification relative to the unlabeled protein peak.
-
Visualizing Workflows and Logical Relationships
To further clarify the experimental processes and the rationale behind the selection of a labeling strategy, the following diagrams are provided.
Caption: Experimental workflow for labeling a protein with this compound.
Caption: The subsequent SPAAC reaction to form the final bioconjugate.
Caption: A decision-making flowchart for selecting a bioconjugation linker.
References
Safety Operating Guide
Proper Disposal of DBCO-PEG1-NH-Boc: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of specialized chemical reagents is a critical component of laboratory safety and environmental responsibility. For compounds like DBCO-PEG1-NH-Boc, a PEG-based PROTAC linker used in click chemistry, specific disposal guidelines may not be readily available in a dedicated Safety Data Sheet (SDS).[1] In such cases, a conservative approach that treats the substance as hazardous waste is the recommended best practice. This guide provides a procedural, step-by-step plan for the safe handling and disposal of this compound.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical safety goggles, impermeable gloves, and a lab coat.[2] Handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
Step 1: Initial Assessment and Waste Classification
In the absence of a specific SDS for this compound, the compound must be treated as hazardous chemical waste.[3] This is a standard precautionary measure for novel or uncharacterized substances to ensure the highest level of safety. Do not pour this compound down the drain or dispose of it in regular trash.[2]
Step 2: Waste Segregation and Containment
-
Select an Appropriate Waste Container: Choose a clearly labeled, leak-proof container made of a material compatible with the chemical. For solid this compound, a high-density polyethylene (B3416737) (HDPE) container with a secure screw-top cap is suitable.
-
Segregate the Waste: Do not mix this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Keep it separate from incompatible materials, such as strong oxidizing agents.[2]
-
Transfer the Waste: Carefully transfer the neat compound or any solutions containing this compound into the designated waste container. If handling a powder, take care to minimize dust generation. For material spilled and absorbed with an inert material like vermiculite (B1170534) or sand, this mixture should also be placed in the chemical waste container.
Step 3: Labeling the Hazardous Waste Container
Proper labeling is crucial for safe handling and disposal by your institution's waste management team. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Any known hazards (e.g., "Irritant," "Handle with Caution - Toxicological Properties Unknown")
-
The date the waste was first added to the container
-
The name of the principal investigator and the laboratory location
Step 4: Storage of the Waste Container
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within your laboratory. This area should be under the control of the laboratory personnel, away from general traffic, and ideally in secondary containment to prevent spills.
Step 5: Arranging for Disposal
Contact your institution's EHS department to schedule a pickup for the hazardous waste. Provide them with all the information from your waste label. They will have the expertise to ensure the final disposal is conducted in compliance with all local, state, and federal regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
